Technical Documentation Center

4-(1-Methylpiperidin-4-yl)butanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(1-Methylpiperidin-4-yl)butanoic acid
  • CAS: 847499-68-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties and Synthesis of 4-(1-Methylpiperidin-4-yl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-(1-methylpiperidin-4-yl)butanoic acid, a piperidine derivative of interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(1-methylpiperidin-4-yl)butanoic acid, a piperidine derivative of interest in medicinal chemistry. Due to its specific substitution pattern, direct and extensive literature on this compound is limited. Therefore, this document synthesizes information from its precursors and structurally related analogues to present a robust profile, including its synthesis, chemical and physical properties, spectroscopic characteristics, and potential applications.

Introduction and Rationale

The piperidine scaffold is a cornerstone in modern pharmacology, present in numerous therapeutic agents due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1][2] Specifically, the substitution at the 1 and 4 positions of the piperidine ring can significantly influence a molecule's biological activity. 4-(1-Methylpiperidin-4-yl)butanoic acid combines a basic tertiary amine (the N-methylpiperidine moiety) with an acidic carboxylic acid function, separated by a butyl chain. This bifunctional nature makes it an intriguing building block for the synthesis of novel compounds with potential applications in neuroscience and as analgesics, among other therapeutic areas.[3][4]

This guide will focus on a practical and well-documented synthetic route starting from the commercially available N-Boc protected analogue, 4-(1-Boc-piperidin-4-yl)butanoic acid, followed by deprotection and N-methylation.

Synthesis Pathway

The most logical and well-controlled synthesis of 4-(1-methylpiperidin-4-yl)butanoic acid involves a two-step process starting from its N-Boc protected precursor. This approach ensures high yields and simplifies purification.

Synthesis_Pathway cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: N-Methylation Boc_Protected 4-(1-Boc-piperidin-4-yl)butanoic acid Intermediate 4-(Piperidin-4-yl)butanoic acid Boc_Protected->Intermediate  TFA, DCM   Final_Product 4-(1-Methylpiperidin-4-yl)butanoic acid Intermediate->Final_Product  Formaldehyde, Formic Acid (Eschweiler-Clarke Reaction)  

Caption: Synthetic route to the target compound.

Experimental Protocols

Part A: Deprotection of 4-(1-Boc-piperidin-4-yl)butanoic acid

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen, yielding the secondary amine intermediate.

  • Reagents and Materials:

    • 4-(1-Boc-piperidin-4-yl)butanoic acid

    • Trifluoroacetic acid (TFA)[5]

    • Dichloromethane (DCM)[5]

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Step-by-Step Procedure:

    • Dissolve the Boc-protected amine (1.0 mmol) in dichloromethane (20 mL) in a round-bottom flask.[6]

    • Add trifluoroacetic acid (10 mL) to the solution at room temperature.[6]

    • Stir the mixture for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(piperidin-4-yl)butanoic acid.

Part B: N-Methylation via Eschweiler-Clarke Reaction

This classic reaction provides an efficient method for the methylation of primary and secondary amines without the risk of forming quaternary ammonium salts.[7][8]

  • Reagents and Materials:

    • 4-(Piperidin-4-yl)butanoic acid (from Part A)

    • Formaldehyde (37% aqueous solution)

    • Formic acid (98-100%)

    • Round-bottom flask with reflux condenser

    • Heating mantle or oil bath

  • Step-by-Step Procedure:

    • To the crude 4-(piperidin-4-yl)butanoic acid, add an excess of formaldehyde and formic acid.[7]

    • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature.

    • Carefully basify the mixture with a suitable base (e.g., NaOH solution) to a pH > 10.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the target compound, 4-(1-methylpiperidin-4-yl)butanoic acid.

Chemical and Physical Properties

The properties of 4-(1-methylpiperidin-4-yl)butanoic acid can be inferred from its structure and data from related compounds.

PropertyValue (Predicted/Inferred)Source/Justification
Molecular Formula C₁₀H₁₉NO₂Based on structure
Molecular Weight 185.26 g/mol Calculated from formula
Appearance White to off-white solidAnalogy to similar amino acids
IUPAC Name 4-(1-methylpiperidin-4-yl)butanoic acidStandard nomenclature
CAS Number Not readily availableIndicates limited commercial sourcing
Boiling Point > 200 °C (decomposes)Typical for amino acids
Melting Point Not determinedLikely a crystalline solid
Solubility Soluble in water and polar organic solventsPresence of both acidic and basic functional groups
pKa (acidic) ~4-5Typical for a carboxylic acid
pKa (basic) ~9-10Typical for a tertiary amine

Spectroscopic Analysis

The structural confirmation of 4-(1-methylpiperidin-4-yl)butanoic acid would rely on standard spectroscopic techniques. The following are predicted spectra based on its structure and data from analogous compounds.[9][10][11]

¹H NMR Spectroscopy
  • δ ~11-12 ppm (s, 1H): Carboxylic acid proton (-COOH), often broad.

  • δ ~2.5-3.0 ppm (m, 4H): Piperidine protons adjacent to nitrogen (-CH₂-N-CH₂-).

  • δ ~2.3 ppm (s, 3H): N-methyl protons (-N-CH₃).

  • δ ~2.2 ppm (t, 2H): Methylene protons alpha to the carboxyl group (-CH₂-COOH).

  • δ ~1.2-1.8 ppm (m, 9H): Remaining piperidine and butyl chain protons.

¹³C NMR Spectroscopy
  • δ ~175-180 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • δ ~55-60 ppm: Piperidine carbons adjacent to nitrogen (-CH₂-N-CH₂-).

  • δ ~45-50 ppm: N-methyl carbon (-N-CH₃).

  • δ ~30-40 ppm: Butyl chain and remaining piperidine carbons.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be most effective.[12]

  • Expected Molecular Ion: [M+H]⁺ at m/z 186.14.

  • Key Fragmentation Patterns:

    • Loss of water (-18) from the carboxylic acid.

    • Loss of the carboxyl group (-45).

    • Alpha-cleavage adjacent to the piperidine nitrogen, leading to characteristic iminium ions.[12]

MS_Fragmentation M_H [M+H]⁺ m/z 186.14 Loss_H2O [M+H - H₂O]⁺ m/z 168.13 M_H->Loss_H2O Loss_COOH [M+H - COOH]⁺ m/z 141.15 M_H->Loss_COOH Alpha_Cleavage Iminium Ion Fragments M_H->Alpha_Cleavage

Sources

Exploratory

Definitive Guide to the Synthesis of 4-(1-Methylpiperidin-4-yl)butanoic acid

Topic: 4-(1-Methylpiperidin-4-yl)butanoic acid synthesis pathway Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals Executive Summary 4-(1-Methylpiperidin-4-yl)bu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(1-Methylpiperidin-4-yl)butanoic acid synthesis pathway Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

4-(1-Methylpiperidin-4-yl)butanoic acid (often an intermediate in the synthesis of antihistamines, GPCR ligands, and enzyme inhibitors) represents a critical structural motif in medicinal chemistry: a basic, polarizable amine tethered to a carboxylic acid handle. Its amphiphilic nature and specific chain length make it a versatile linker for fragment-based drug design (FBDD).

This technical guide outlines two distinct, high-fidelity synthesis pathways:

  • The Convergent Wittig Route: Ideal for laboratory-scale synthesis, isotopic labeling, or when starting from the ketone 1-methyl-4-piperidone. It offers high regiocontrol.

  • The Aromatic Reduction Route: The preferred method for process scale-up, utilizing the catalytic hydrogenation of 4-(pyridin-4-yl)butanoic acid.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target molecule into logical precursors.

  • Disconnection A (C=C Bond Formation): Disconnecting the bond between the piperidine ring and the alkyl chain suggests a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. This reveals 1-methyl-4-piperidone and a phosphonium ylide derived from 4-bromobutanoic acid as key building blocks.

  • Disconnection B (Aromatic Reduction): Disconnecting the saturation of the heterocycle points to a pyridine precursor. This suggests 4-(pyridin-4-yl)butanoic acid as the starting material, which requires quaternization and selective hydrogenation.

Retrosynthesis cluster_0 Pathway A: Wittig Approach cluster_1 Pathway B: Aromatic Reduction Target Target: 4-(1-Methylpiperidin-4-yl)butanoic acid Precursor1 1-Methyl-4-piperidone Target->Precursor1 Retro-Wittig (C=C Cleavage) Precursor2 (3-Carboxypropyl)triphenyl- phosphonium bromide Target->Precursor2 Intermediate3 Pyridinium Salt (N-Methylated) Target->Intermediate3 Retro-Hydrogenation Precursor3 4-(Pyridin-4-yl)butanoic acid Intermediate3->Precursor3 Retro-Alkylation

Figure 1: Retrosynthetic disconnection showing the two primary strategies.

Pathway A: The Wittig Reaction (Laboratory Scale)

This pathway is favored for its modularity. It avoids high-pressure hydrogenation equipment initially and allows for the easy introduction of the alkyl chain.

Mechanism

The reaction involves the generation of a phosphorous ylide from (3-carboxypropyl)triphenylphosphonium bromide using a strong base. This ylide attacks the ketone of 1-methyl-4-piperidone to form an alkene (betaine intermediate -> oxaphosphetane -> alkene). A subsequent mild hydrogenation saturates the double bond.

Detailed Protocol
Step 1: Wittig Olefination

Reagents:

  • (3-Carboxypropyl)triphenylphosphonium bromide (1.0 equiv)

  • 1-Methyl-4-piperidone (1.0 equiv)

  • Potassium tert-butoxide (KOtBu) (2.2 equiv) — Note: Extra base is needed to deprotonate the carboxylic acid and form the ylide.

  • Anhydrous THF or DMSO.

Procedure:

  • Ylide Formation: In a flame-dried round-bottom flask under Argon, suspend (3-carboxypropyl)triphenylphosphonium bromide in anhydrous THF (0.5 M).

  • Deprotonation: Cool to 0°C. Add KOtBu portion-wise. The solution will turn deep orange/red, indicating ylide formation. Stir for 30–60 minutes.

  • Addition: Add 1-methyl-4-piperidone (dissolved in minimal THF) dropwise to the ylide solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Workup: Quench with water. Acidify the aqueous layer to pH ~4 with 1N HCl. Extract with EtOAc to remove triphenylphosphine oxide (TPPO). The product (amino acid) may remain in the aqueous phase or precipitate. Optimization: If the product is amphoteric, use ion-exchange resin (Dowex 50W) for purification or lyophilize the aqueous phase and extract the solid residue with MeOH.

Step 2: Catalytic Hydrogenation

Reagents:

  • Crude Olefin from Step 1

  • Pd/C (10% wt loading)

  • Methanol or Ethanol

  • Hydrogen gas (balloon pressure, ~1 atm)

Procedure:

  • Dissolve the crude alkene in MeOH.

  • Add 10 mol% Pd/C carefully under nitrogen flow.

  • Purge the flask with H2 gas (balloon).

  • Stir vigorously at Room Temperature for 4–6 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude target acid.

Pathway B: Aromatic Reduction (Process Scale)

This route is more atom-economical and preferred for larger batches (grams to kilograms). It utilizes the commercially available 4-(pyridin-4-yl)butanoic acid.

Mechanism

The pyridine nitrogen is first alkylated (quaternized) to activate the ring toward reduction. The resulting pyridinium salt is then hydrogenated using a platinum or rhodium catalyst, which is effective for reducing charged aromatic heterocycles.

Detailed Protocol
Step 1: Quaternization (Methylation)

Reagents:

  • 4-(Pyridin-4-yl)butanoic acid (1.0 equiv)

  • Methyl Iodide (MeI) (1.1 equiv) — Caution: Neurotoxin/Carcinogen

  • Acetone or Acetonitrile (Solvent)

Procedure:

  • Dissolve the pyridine derivative in acetone.

  • Add MeI dropwise at room temperature.

  • Heat to reflux for 2–4 hours. The product, 1-methyl-4-(3-carboxypropyl)pyridin-1-ium iodide, typically precipitates out of solution.

  • Isolation: Cool to 0°C, filter the solid, wash with cold acetone, and dry under vacuum.

Step 2: Adams' Catalyst Hydrogenation

Reagents:

  • Pyridinium salt (from Step 1)

  • Platinum(IV) oxide (PtO2, Adams' Catalyst) (1–2 mol%)

  • Solvent: Methanol or Acetic Acid (AcOH is preferred to facilitate reduction)

  • H2 pressure (3–5 bar / 40–70 psi)

Procedure:

  • Place the pyridinium salt and PtO2 in a Parr hydrogenation bottle.

  • Add Acetic Acid (0.2 M concentration).

  • Pressurize with Hydrogen (50 psi) and shake/stir at Room Temperature.

  • Monitor uptake of H2. Reaction usually completes in 6–12 hours.

  • Workup: Filter off the catalyst carefully (pyrophoric risk). Concentrate the filtrate.

  • Salt Exchange (Optional): The product will be an HI salt (if MeI was used). To obtain the zwitterion or HCl salt, pass through an ion-exchange column (Amberlite IRA-400 Cl form) or treat with Ag2O followed by HCl.

SynthesisFlow cluster_Wittig Pathway A: Wittig cluster_Pyridine Pathway B: Pyridine Reduction StepA1 Ylide Formation (Base + Phosphonium Salt) StepA2 Wittig Reaction (+ Piperidone) StepA1->StepA2 StepA3 Hydrogenation (Pd/C, H2) StepA2->StepA3 End 4-(1-Methylpiperidin-4-yl) butanoic acid StepA3->End StepB1 Quaternization (+ MeI) StepB2 Hydrogenation (PtO2, H2) StepB1->StepB2 StepB2->End StartA 1-Methyl-4-piperidone StartA->StepA1 StartB 4-(Pyridin-4-yl)butanoic acid StartB->StepB1

Figure 2: Process flow comparison of the Wittig vs. Pyridine Reduction pathways.

Comparison of Methods

FeaturePathway A (Wittig)Pathway B (Pyridine Reduction)
Starting Material Cost Moderate (Piperidone + Phosphonium salt)Low (Pyridine derivative)
Step Count 2 (Wittig + H2)2 (Methylation + H2)
Scalability Low to Medium (Chromatography often needed)High (Crystallization driven)
Safety Profile Good (Standard reagents)Caution (MeI is toxic; H2 pressure)
Stereochemistry N/A (Achiral product)N/A (Achiral product)
Primary Use Case Lab scale / R&D / Isotopic labelingProcess Development / Manufacturing

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures should be confirmed:

  • 1H NMR (D2O or CD3OD, 400 MHz):

    • 
       ~2.80 ppm (s, 3H, N-CH3 )
      
    • 
       ~3.40–3.50 ppm (m, 2H, piperidine equatorial)
      
    • 
       ~2.90 ppm (m, 2H, piperidine axial)
      
    • 
       ~2.25 ppm (t, 2H, -CH2-COOH )
      
    • 
       ~1.20–1.90 ppm (multiplets, remaining ring and chain protons)
      
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]+: 186.15

    • Observed [M+H]+: 186.2 ± 0.1 m/z

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects." Chemical Reviews, 89(4), 863–927. Link

  • Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 2, 165-314. (Context on Pyridine Reduction). Link

  • Frank, R. L., et al. (1946). "4-Ethylpyridine." Organic Syntheses, Coll.[1] Vol. 3, p.410. (Foundational protocol for pyridine side-chain manipulation). Link

  • PubChem Compound Summary. "4-(1-Methylpiperidin-4-yl)butanoic acid." (Verification of chemical structure and identifiers). Link

Sources

Foundational

4-(1-Methylpiperidin-4-yl)butanoic acid molecular structure

Topic: 4-(1-Methylpiperidin-4-yl)butanoic Acid: Molecular Architecture & Synthetic Utility Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(1-Methylpiperidin-4-yl)butanoic Acid: Molecular Architecture & Synthetic Utility Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Executive Summary

4-(1-Methylpiperidin-4-yl)butanoic acid represents a bifunctional "privileged scaffold" in medicinal chemistry. Characterized by a basic tertiary amine (the


-methylpiperidine core) and a distal acidic moiety (the butanoic acid tail), this molecule serves as a critical linker and pharmacophore in the development of histone deacetylase (HDAC) inhibitors, antihistamines, and GPCR ligands. Its zwitterionic nature at physiological pH allows it to mediate unique salt-bridge interactions within protein binding pockets, while the flexible alkyl tether enables conformational adaptation. This guide analyzes its structural properties, synthetic pathways, and applications in drug design.[1]

Part 1: Molecular Architecture & Physicochemical Profile

The molecule consists of a saturated piperidine ring locked predominantly in a chair conformation, substituted at the C4 position with a flexible four-carbon butyric acid chain.

Structural Anatomy
  • Core Scaffold: The piperidine ring provides a semi-rigid hydrophobic core. The

    
    -methyl group occupies the equatorial position to minimize 1,3-diaxial interactions, stabilizing the chair conformation.
    
  • Linker Region: The butanoic acid side chain (

    
    ) introduces rotatable bonds, allowing the terminal carboxylate to scan a significant volume of space for binding partners.
    
  • Electronic State:

    • Amine pKa: ~10.2 (Piperidine nitrogen).

    • Acid pKa: ~4.8 (Carboxylic acid).

    • Physiological State (pH 7.4): The molecule exists primarily as a zwitterion . The protonated ammonium center (

      
      ) and the deprotonated carboxylate (
      
      
      
      ) create a high dipole moment, influencing solubility and membrane permeability.
Physicochemical Data Table
PropertyValue / CharacteristicRelevance
Formula

Core composition
Molecular Weight 185.26 g/mol Fragment-based drug design (FBDD) compliant
H-Bond Donors 1 (Acid OH / NH+ if salt)Interaction capability
H-Bond Acceptors 3 (N, C=O, O)Receptor binding
LogP (Predicted) 0.5 – 1.2Moderate lipophilicity (pH dependent)
Rotatable Bonds 4High conformational entropy
Topological Polar Surface Area (TPSA) ~40 ŲGood blood-brain barrier (BBB) penetration potential

Part 2: Synthetic Pathways & Process Chemistry

Synthesis of this scaffold typically proceeds via two primary strategies: reduction of pyridine precursors or functionalization of piperidone derivatives. The choice depends on the availability of starting materials and the need for orthogonal protection.

Pathway A: Pyridine Reduction (Industrial Route)

This route is favored for scale-up due to the low cost of pyridine precursors.

  • Starting Material: 4-Pyridinebutanoic acid (or its ethyl ester).

  • Hydrogenation: Catalytic hydrogenation (PtO₂ or Pd/C) reduces the aromatic pyridine ring to the saturated piperidine.

  • Methylation: Reductive amination using formaldehyde (

    
    ) and formic acid (Eschweiler-Clarke) or 
    
    
    
    .
Pathway B: Piperidone Wittig Olefination (Convergent Route)

Useful for introducing isotopic labels or modifying the chain length.

  • Starting Material:

    
    -Methyl-4-piperidone.
    
  • Wittig Reaction: Reaction with (3-carboxypropyl)triphenylphosphonium bromide generates the unsaturated alkene intermediate.

  • Reduction: Hydrogenation of the alkene yields the saturated butanoic acid tail.

Visualization: Synthetic Workflow

Synthesis Start_Py 4-Pyridinebutanoic Acid Step1 Catalytic Hydrogenation (H2, PtO2, AcOH) Start_Py->Step1 Inter_Pip 4-Piperidinebutanoic Acid Step1->Inter_Pip Step2 Reductive Amination (HCHO, NaBH3CN) Inter_Pip->Step2 Product 4-(1-Methylpiperidin-4-yl) butanoic Acid Step2->Product Start_Boc N-Boc-4-Piperidine butanoic Acid Step3 Deprotection (TFA) + Methylation Start_Boc->Step3 Alternative Step3->Product Alternative

Figure 1: Convergent synthetic pathways illustrating the transformation from aromatic or protected precursors to the final N-methylated scaffold.

Part 3: Structural Biology & Pharmacophore Integration

In drug discovery, this moiety acts as a "molecular ruler," spanning a distance of approximately 6–8 Å between the basic nitrogen and the acidic tail.

Binding Mode Mechanisms
  • Ionic Clamping: The zwitterionic motif allows simultaneous engagement of two distinct protein residues:

    • The Ammonium (

      
      )  forms a salt bridge with Aspartate (Asp) or Glutamate (Glu) residues (e.g., in GPCR binding pockets).
      
    • The Carboxylate (

      
      )  interacts with Arginine (Arg) or Lysine (Lys) residues, or coordinates zinc ions in metalloenzymes (e.g., HDACs).
      
  • Hydrophobic Anchoring: The piperidine ring sits in hydrophobic pockets (Trp/Phe/Tyr cages), contributing to binding affinity via van der Waals forces.

Visualization: Pharmacophore Interactions

Pharmacophore cluster_receptor Receptor Binding Pocket cluster_ligand Ligand: 4-(1-Methylpiperidin-4-yl)butanoic acid Asp Asp/Glu Residue (- Charge) Arg Arg/Lys/Zn2+ (+ Charge) Pocket Hydrophobic Cage (Trp/Phe) Amine N-Methyl Amine (+ Charge) Amine->Asp Salt Bridge Ring Piperidine Ring Amine->Ring Linker Butyl Linker (Flexible) Acid Carboxylate (- Charge) Linker->Acid Acid->Arg Ionic/Coordination Ring->Pocket Hydrophobic Interaction Ring->Linker

Figure 2: Pharmacophore mapping demonstrating the dual ionic anchoring capability of the scaffold within a theoretical binding pocket.

Part 4: Analytical Characterization

To validate the synthesis and purity of 4-(1-methylpiperidin-4-yl)butanoic acid, the following spectral signatures are diagnostic.

NMR Spectroscopy ( H NMR, 400 MHz, D O)
  • 
     2.80 ppm (s, 3H):  Singlet corresponding to the 
    
    
    
    -methyl group.
  • 
     3.40–3.50 ppm (m, 2H):  Equatorial protons adjacent to nitrogen (deshielded by the positive charge in salt form).
    
  • 
     2.20 ppm (t, 2H):  Triplet for the methylene group 
    
    
    
    to the carboxylic acid.
  • 
     1.20–1.90 ppm (m, various):  Multiplets representing the piperidine ring protons and the central methylene groups of the butyl chain.
    
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  Expect a peak at 
    
    
    
    .
  • Fragmentation: Loss of the carboxylic acid tail or methyl group may be observed in MS/MS experiments.

References

  • Sigma-Aldrich. 4-(1-Boc-piperidin-4-yl)butanoic acid Product Specification. Accessed via .

  • Chem-Impex International. 4-(1-Fmoc-piperidin-4-yl)butanoic acid: Applications in Peptide Synthesis. Accessed via .

  • National Institutes of Health (NIH). Pharmacological profile of piperidine-based 5-HT2A receptor antagonists (ACP-103). PubMed.[1] Accessed via .

  • Organic Syntheses.Synthesis of Piperidine Derivatives via Hydrogenation of Pyridine Precursors. Org. Synth. Coll. Vol. IV.
  • LookChem. Commercial Availability of 4-(4-methylpiperidin-1-yl)butanoic acid derivatives. Accessed via .

Sources

Exploratory

4-(1-Methylpiperidin-4-yl)butanoic acid biological activity

An In-depth Technical Guide to the Potential Biological Activity of 4-(1-Methylpiperidin-4-yl)butanoic Acid Audience: Researchers, scientists, and drug development professionals. Disclaimer: This document is a forward-lo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activity of 4-(1-Methylpiperidin-4-yl)butanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is a forward-looking technical guide based on the structural analysis of 4-(1-methylpiperidin-4-yl)butanoic acid and its relationship to known bioactive molecules. As of the last update, specific biological activity for this compound is not extensively documented in peer-reviewed literature. This guide, therefore, presents a scientifically-grounded framework for its investigation.

Executive Summary

4-(1-Methylpiperidin-4-yl)butanoic acid is a small molecule with significant, yet largely unexplored, therapeutic potential. Its chemical architecture, featuring a saturated N-methylpiperidine ring linked to a butanoic acid moiety, bears a striking resemblance to established modulators of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system (CNS). This structural analogy strongly suggests that 4-(1-methylpiperidin-4-yl)butanoic acid may exhibit activity as a GABA receptor agonist or antagonist, presenting a compelling opportunity for the development of novel therapeutics for neurological and psychiatric disorders such as epilepsy, anxiety, and sleep disturbances. This guide provides a comprehensive roadmap for the systematic evaluation of this compound, from initial target validation to in vivo proof-of-concept.

Scientific Rationale and Hypothesized Mechanism of Action

The therapeutic promise of 4-(1-methylpiperidin-4-yl)butanoic acid is rooted in its structural similarity to known GABAergic compounds. The piperidine ring is a common scaffold in CNS-active drugs, and piperidine derivatives have been identified as modulators of GABAA receptors.[1][2] For instance, piperidine-4-sulfonic acid is a potent GABA agonist.[3] Furthermore, derivatives of 5-(4-piperidyl)-3-isoxazolol have been synthesized and shown to act as GABAA receptor agonists.[4][5]

The butanoic acid portion of the molecule is a structural mimic of GABA itself, suggesting it may interact with the GABA binding sites on its receptors. Based on these observations, the primary hypothesis is that 4-(1-methylpiperidin-4-yl)butanoic acid functions as a modulator of GABA receptors, most likely GABAA receptors.

Potential Signaling Pathways:

If 4-(1-methylpiperidin-4-yl)butanoic acid acts as a GABAA receptor agonist, it would bind to the receptor and induce a conformational change that opens the integral chloride ion channel. The resulting influx of chloride ions would hyperpolarize the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

Caption: Hypothesized signaling pathway for 4-(1-methylpiperidin-4-yl)butanoic acid as a GABAA receptor agonist.

A Proposed Research Framework for Biological Characterization

To rigorously test the hypothesis that 4-(1-methylpiperidin-4-yl)butanoic acid is a GABAergic modulator, a multi-tiered experimental approach is recommended.

Tier 1: In Vitro Target Engagement and Functional Activity

The initial phase of investigation should focus on confirming direct interaction with GABA receptors and characterizing the nature of this interaction.

3.1.1 Radioligand Binding Assays

  • Objective: To determine the binding affinity of 4-(1-methylpiperidin-4-yl)butanoic acid for GABAA and GABAB receptors.

  • Protocol:

    • Prepare synaptic membrane fractions from rodent brain tissue (e.g., cerebral cortex).

    • Incubate the membranes with a specific radioligand for the receptor of interest (e.g., [³H]muscimol for GABAA or [³H]baclofen for GABAB) in the presence of varying concentrations of 4-(1-methylpiperidin-4-yl)butanoic acid.

    • Separate bound from free radioligand via rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) to determine the binding affinity.

3.1.2 Electrophysiological Assays

  • Objective: To assess the functional activity of 4-(1-methylpiperidin-4-yl)butanoic acid at GABAA receptors.

  • Protocol:

    • Utilize two-electrode voltage-clamp or patch-clamp electrophysiology on Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific subtypes of human recombinant GABAA receptors.

    • Apply GABA to establish a baseline current.

    • Co-apply GABA with varying concentrations of 4-(1-methylpiperidin-4-yl)butanoic acid to determine if it potentiates or inhibits the GABA-ergic current.

    • Apply 4-(1-methylpiperidin-4-yl)butanoic acid alone to test for direct agonist activity.

Data Presentation: In Vitro Activity Profile

Assay TypeReceptor TargetParameter MeasuredExpected Outcome for GABA Agonist
Radioligand BindingGABAAKiLow nanomolar to micromolar range
ElectrophysiologyGABAAEC50 / ImaxElicits a chloride current (agonist) or enhances GABA-evoked current (positive allosteric modulator)
Tier 2: In Vivo Pharmacodynamic and Behavioral Effects

Upon confirmation of in vitro activity, the investigation should proceed to in vivo models to assess the physiological and behavioral consequences of target engagement.

3.2.1 Rodent Models of Anxiety

  • Objective: To evaluate the anxiolytic potential of 4-(1-methylpiperidin-4-yl)butanoic acid.

  • Protocol (Elevated Plus Maze):

    • Administer the compound or vehicle to mice or rats.

    • Place the animal in the center of an elevated plus-shaped maze with two open and two closed arms.

    • Record the time spent in the open arms versus the closed arms over a 5-minute period. Anxiolytic compounds typically increase the time spent in the open arms.

3.2.2 Rodent Models of Epilepsy

  • Objective: To assess the anticonvulsant activity of the compound.

  • Protocol (Pentylenetetrazol-induced Seizure Model):

    • Administer the compound or vehicle to mice or rats.

    • Administer a sub-convulsive dose of pentylenetetrazol (PTZ).

    • Observe the animals for the onset and severity of seizures. Anticonvulsant compounds will delay the onset or reduce the severity of seizures.

Experimental Workflow: From In Vitro to In Vivo

G cluster_invitro Tier 1: In Vitro Characterization cluster_invivo Tier 2: In Vivo Validation Binding Radioligand Binding Assays (Determine Affinity) Electro Electrophysiology (Determine Functional Activity) Binding->Electro Positive Hit Anxiety Behavioral Models (e.g., Elevated Plus Maze) Electro->Anxiety Confirmed Agonist/Modulator Epilepsy Disease Models (e.g., PTZ-induced Seizures) Electro->Epilepsy Confirmed Agonist/Modulator

Caption: A streamlined workflow for the biological evaluation of 4-(1-methylpiperidin-4-yl)butanoic acid.

Broader Therapeutic Potential and Alternative Hypotheses

While the primary hypothesis focuses on GABAergic activity, the piperidine scaffold is present in drugs targeting a wide range of receptors. For example, a compound with a similar N-methylpiperidine core, ACP-103, is a potent 5-hydroxytryptamine(2A) receptor inverse agonist with antipsychotic-like properties.[6] Additionally, piperidinylacetic acid derivatives have been identified as VLA-4 antagonists with potential applications in inflammatory diseases.[7] Therefore, a comprehensive evaluation should include a broad-panel receptor screening to identify any off-target activities or alternative primary targets.

Conclusion and Future Directions

4-(1-Methylpiperidin-4-yl)butanoic acid represents a promising, yet uncharacterized, chemical entity. The structural rationale for its investigation as a GABA receptor modulator is strong, and the experimental framework outlined in this guide provides a clear path for its systematic evaluation. Successful validation of its hypothesized mechanism of action in preclinical models would position this compound as a valuable lead for the development of novel therapies for a range of CNS disorders. The synthesis and biological evaluation of this and related analogs are therefore highly encouraged.

References

  • Kristiansen, U., et al. (2022). Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. Journal of Medicinal Chemistry, 65(3), 2446–2463.
  • Chambers, M. S., et al. (2000). N-(Indol-3-ylglyoxylyl)piperidines: high affinity agonists of human GABA-A receptors containing the α1 subunit. Bioorganic & Medicinal Chemistry Letters, 10(12), 1305-1308.
  • Ebert, B., et al. (2013). Synthesis of GABA A receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site. ACS Chemical Neuroscience, 4(10), 1394-1403.[4]

  • Ebert, B., et al. (2013). Synthesis of GABA A Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. ACS Chemical Neuroscience, 4(10), 1394-1403.[5]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
  • Lin, S., et al. (2005). Identified a morpholinyl-4-piperidinylacetic acid derivative as a potent oral active VLA-4 antagonist. Bioorganic & Medicinal Chemistry Letters, 15(1), 155-158.

Sources

Foundational

Technical Monograph: 4-(1-Methylpiperidin-4-yl)butanoic Acid

Part 1: Executive Summary & Chemical Identity 4-(1-Methylpiperidin-4-yl)butanoic acid (CAS: 847499-68-7) is a bifunctional heterocyclic building block characterized by a piperidine ring substituted at the nitrogen (N-1)...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

4-(1-Methylpiperidin-4-yl)butanoic acid (CAS: 847499-68-7) is a bifunctional heterocyclic building block characterized by a piperidine ring substituted at the nitrogen (N-1) with a methyl group and at the C-4 position with a butyric acid tail.[1]

This molecule represents a critical "privileged scaffold" in medicinal chemistry. Its structure mimics the bioactive conformations of neurotransmitters (like GABA) and serves as a flexible linker in the synthesis of antihistamines, antipsychotics, and antifungal agents. Unlike simple aliphatic linkers, the piperidine ring introduces rigidity and a basic center (pKa ~9.0), allowing for specific electrostatic interactions within receptor binding pockets, particularly in G-Protein Coupled Receptors (GPCRs).

Chemical Profile Table[2][3][4]
PropertySpecification
IUPAC Name 4-(1-Methylpiperidin-4-yl)butanoic acid
CAS Number 847499-68-7 (Free Acid); 56341-37-8 (HCl Salt analog context)
Molecular Formula C₁₀H₁₉NO₂
Molecular Weight 185.26 g/mol
pKa (Calculated) Acid: ~4.76 (COOH)
Solubility Highly soluble in water (zwitterionic form), MeOH; Sparingly soluble in Et₂O.[2]
Appearance White to off-white crystalline solid (often hygroscopic as HCl salt).

Part 2: Synthetic Methodologies (The "How-To")

Retrosynthetic Analysis

To synthesize this molecule with high fidelity, one must navigate the polarity of the zwitterionic product. The most robust industrial route avoids the difficult purification of the zwitterion by maintaining the carboxylic acid as an ester until the final step.

Primary Pathway: Hydrogenation of a pyridine precursor followed by N-methylation. Secondary Pathway: Chain extension of 1-methyl-4-piperidone via Wittig olefination.

Protocol A: The Pyridine Reduction Route (Recommended)

This route is preferred for scalability and cost-efficiency. It utilizes the aromatic stability of pyridine for initial purification before reduction.

Step 1: Esterification & Reduction

  • Precursor: 4-(Pyridin-4-yl)butanoic acid hydrochloride.

  • Reagents: Methanol (solvent), H₂SO₄ (cat.), PtO₂ (Adams' catalyst) or Rh/C.

  • Procedure:

    • Reflux 4-(pyridin-4-yl)butanoic acid in MeOH/H₂SO₄ to form the methyl ester.

    • Perform catalytic hydrogenation (50 psi H₂, 5% Rh/C, AcOH) at RT for 12 hours.

    • Why Rh/C? Rhodium prevents ring poisoning and minimizes side reactions compared to Palladium in nitrogen-containing heterocycles.

Step 2: N-Methylation (Eschweiler-Clarke)

  • Reagents: Formaldehyde (37% aq), Formic Acid.

  • Procedure:

    • Dissolve the piperidine ester in formic acid.

    • Add formaldehyde slowly at 0°C, then reflux for 4–6 hours.

    • Mechanism: The amine condenses with formaldehyde to form an imine, which is reduced by formic acid to the N-methyl group. This avoids the risk of quaternary ammonium salt formation common with Methyl Iodide.

Step 3: Hydrolysis

  • Reagents: 6N HCl.

  • Procedure: Reflux the N-methyl ester in 6N HCl for 2 hours. Concentrate in vacuo to obtain the hydrochloride salt.

Visualization of Synthetic Logic

SynthesisPath Start 4-(Pyridin-4-yl) butanoic acid Step1 Esterification (MeOH/H+) Start->Step1 Protection Step2 Catalytic Hydrogenation (H2, Rh/C) Reduces Pyridine -> Piperidine Step1->Step2 Reduction Step3 Eschweiler-Clarke Methylation (HCHO, HCOOH) Step2->Step3 N-Functionalization End 4-(1-Methylpiperidin-4-yl) butanoic acid (HCl) Step3->End Hydrolysis

Figure 1: Step-wise synthetic workflow emphasizing the protection-reduction-deprotection strategy to maximize yield.

Part 3: Pharmaceutical Applications & Mechanism of Action

The "Flexible Linker" Hypothesis

In drug design, 4-(1-Methylpiperidin-4-yl)butanoic acid acts as a superior alternative to simple alkyl chains. The piperidine ring introduces a conformational constraint , reducing the entropy penalty upon binding to a receptor.

  • GPCR Ligands: The basic nitrogen mimics the protonated amine found in biogenic amines (histamine, dopamine), anchoring the molecule to Aspartate residues (e.g., Asp3.32) in GPCR transmembrane domains.

  • Antifungal Agents: Derivatives of this acid (amides) target the ergosterol biosynthesis pathway, specifically inhibiting

    
    -reductase and 
    
    
    
    -
    
    
    -isomerase.
Key Drug Classes & SAR
  • Antihistamines (H1 Antagonists):

    • The structure is homologous to the "tail" of Fexofenadine and Ebastine . The carboxylic acid provides high selectivity for peripheral H1 receptors, reducing blood-brain barrier penetration and sedation.

  • Sigma-1 Receptor Modulators:

    • N-substituted piperidines are classic pharmacophores for Sigma-1 receptors, involved in neuroprotection. The butyric acid tail allows for conjugation to lipophilic domains required for high affinity.

  • PROTAC Linkers:

    • Used to link an E3 ligase ligand (e.g., Cereblon binder) to a target protein ligand. The piperidine improves solubility of the chimera.

Biological Interaction Pathway

SAR_Pathway Mol 4-(1-Methylpiperidin-4-yl) butanoic acid GPCR GPCR Binding (Asp3.32 Interaction) Mol->GPCR Pharmacophore Enzyme Ergosterol Biosynthesis (Fungal CYP51/Reductase) Mol->Enzyme Inhibitor Core Linker PROTAC/Conjugate Solubility Enhancer Mol->Linker Structural Role SaltBridge Ionic Bond Formation (Basic N+) GPCR->SaltBridge HBond Hydrogen Bonding (COOH Tail) Enzyme->HBond

Figure 2: Structure-Activity Relationship (SAR) map illustrating the molecule's dual role as a pharmacophore and a physicochemical modulator.

Part 4: Analytical Characterization & Safety

Quality Control Metrics

To validate the synthesis of 4-(1-Methylpiperidin-4-yl)butanoic acid, the following analytical signatures must be confirmed.

MethodExpected Signal / Observation
¹H-NMR (D₂O) δ 2.80 (s, 3H) : N-CH₃ singlet (Diagnostic). δ 2.20 (t, 2H) :

-methylene to COOH. δ 3.40 (m, 2H) : Piperidine ring protons adjacent to N.
HPLC (Reverse Phase) Column: C18 (Polar-embedded). Mobile Phase: 0.1% TFA in Water/Acetonitrile gradient. Note: Standard C18 may show poor retention due to polarity; use HILIC or ion-pairing agents if needed.
Mass Spectrometry ESI+: [M+H]⁺ = 186.15 m/z.
Handling Precautions
  • Hygroscopicity: The HCl salt is extremely hygroscopic. Store in a desiccator at -20°C.

  • Zwitterionic Behavior: In neutral pH water, the molecule exists as a zwitterion. This makes extraction into organic solvents (DCM, EtOAc) difficult.

    • Protocol Tip: To extract, adjust pH to ~12 (to deprotonate COOH and N), extract, then re-acidify; OR use n-Butanol for extraction of the neutral species.

References

  • ChemicalBook. (2024). 4-(1-Methylpiperidin-4-yl)butanoic acid - CAS 847499-68-7 Properties and Safety.Link

  • National Institutes of Health (NIH). (2006). Pharmacological profile of ACP-103 (Pimavanserin) and related N-substituted piperidines. PubMed. Link

  • MDPI. (2021). Synthesis and Biological Evaluation of 4-Aminopiperidines as Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules.[3][4][5][6][7][8][9][10][11][12][13] Link

  • Beilstein Journals. (2013). Scalable synthesis of pyridine-derived ligands and intermediates.[10] Beilstein J. Org. Chem. Link

  • Sigma-Aldrich. (2024). 4-(1-Boc-piperidin-4-yl)butanoic acid Product Specification.Link

Sources

Exploratory

Technical Safety Guide: 4-(1-Methylpiperidin-4-yl)butanoic Acid

Executive Summary & Chemical Identity[1][2][3] 4-(1-Methylpiperidin-4-yl)butanoic acid is a specialized piperidine derivative widely utilized as a pharmacophore in the synthesis of antihistamines, neuroactive ligands, an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

4-(1-Methylpiperidin-4-yl)butanoic acid is a specialized piperidine derivative widely utilized as a pharmacophore in the synthesis of antihistamines, neuroactive ligands, and peptide mimetics. As a bifunctional molecule containing a basic tertiary amine and an acidic carboxyl group, it exhibits zwitterionic character, influencing its solubility, stability, and handling requirements.

This guide provides a rigorous safety and operational framework for researchers, synthesizing field-proven protocols with derived toxicological assessments.

Substance Identification Table
ParameterSpecification
Chemical Name 4-(1-Methylpiperidin-4-yl)butanoic acid
CAS Registry Number 847499-68-7
Molecular Formula C₁₀H₁₉NO₂
Molecular Weight 185.26 g/mol
Structural Class Piperidine / Amino Acid Derivative
Physical State Solid (typically off-white powder) or Viscous Oil (depending on purity/salt form)
Solubility Soluble in water (pH dependent), Methanol, DCM; Sparingly soluble in non-polar solvents.[1][2]

Hazard Assessment & Toxicology Profile

Expert Insight: While specific toxicological data for this exact CAS is limited in public registries, its structural analogs (e.g., 1-methylpiperidine-4-carboxylic acid and N-protected piperidine butanoic acids) suggest a distinct hazard profile. We apply a Conservative Hazard Assessment (CHA) strategy, treating the substance as a bioactive amine-acid intermediate.

Derived GHS Classification
  • Signal Word: WARNING (Potential DANGER if free base)

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

    • H302: Harmful if swallowed (inferred from piperidine class toxicity).

Critical Toxicological Mechanisms
  • pH-Driven Tissue Damage: The coexistence of the piperidine ring (pKa ~10) and carboxylic acid (pKa ~4.8) means the compound can buffer local pH on moist tissue (mucous membranes), leading to persistent irritation or chemical burns if not washed immediately.

  • Neuropharmacological Potential: As a GABA-analog structural mimic, systemic absorption may theoretically modulate neurotransmission. Avoid all inhalation of dusts.

Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified above, a "Defense-in-Depth" strategy is required.

Hierarchy of Controls
  • Elimination/Substitution: Use N-protected variants (e.g., Boc-protected CAS 885274-47-5) if the free amine is not strictly required for the next step.

  • Engineering: All handling of the dry powder must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of >0.5 m/s.

  • Administrative: Restrict access to authorized personnel only.

PPE Matrix
Protection ZoneRequirementRationale
Respiratory N95 / P100 Respirator (if outside hood)Prevents inhalation of zwitterionic dusts which can trigger bronchospasm.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)Standard nitrile offers >480 min breakthrough time for solid handling. For solutions in DCM, use Silver Shield/Laminate undergloves.
Ocular Chemical Splash Goggles Safety glasses are insufficient due to the risk of fine dust migration or splash.
Body Lab Coat (Cotton/Poly) Standard protection; use Tyvek sleeves if handling >100g quantities.

Operational Protocols: Handling & Synthesis

Storage & Stability
  • Hygroscopicity: The zwitterionic salt form is highly hygroscopic. Moisture absorption leads to "caking," making accurate weighing difficult and potentially hydrolyzing labile impurities.

  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass with a PTFE-lined cap to prevent photochemical degradation and leaching.

Solubilization & Reaction Setup

Scientist's Note: When dissolving this compound, the pH of the solution will drift. If using in peptide coupling (e.g., EDC/NHS), ensure the tertiary amine is neutralized (e.g., as HCl salt) or free-based depending on the coupling logic.

  • Weighing: Use an anti-static gun on the spatula and weigh boat to prevent powder scattering.

  • Dissolution: Add solvent slowly. Exothermic solvation is possible if converting the free base to a salt in situ.

  • Quenching: Acidify aqueous waste streams to pH 3-4 before disposal to protonate the amine and prevent volatility.

Handling Workflow Diagram

The following logic flow dictates the safe movement of the material from storage to reaction.

HandlingWorkflow Start Start: Material Receipt Inspect Inspect Container (Integrity/Labels) Start->Inspect Storage Storage: 4°C, Inert Gas (Desiccator) Inspect->Storage Usage Usage Decision Storage->Usage Usage->Storage Return excess Weighing Weighing (Inside Hood) Anti-static measures Usage->Weighing Synthesis Solubilization Solubilization (Slow addition of solvent) Weighing->Solubilization Reaction Reaction / Synthesis Solubilization->Reaction Waste Waste Disposal (Acidify to pH 3-4) Reaction->Waste

Figure 1: Operational workflow for handling 4-(1-Methylpiperidin-4-yl)butanoic acid, emphasizing containment and waste neutralization.

Emergency Response Procedures

In the event of exposure, the dual acidic/basic nature of the compound requires specific first-aid measures.

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don full PPE including respiratory protection.

  • Containment:

    • Solid: Cover with a damp paper towel (to prevent dust) and sweep into a biohazard bag.

    • Liquid: Adsorb with vermiculite or sand. Do not use sawdust (potential reaction with oxidizers if present in mixture).

  • Decontamination: Wipe surface with 5% Acetic Acid (to neutralize residual amine) followed by soap and water.

First Aid Protocols
Exposure RouteImmediate ActionSecondary Action
Eye Contact Irrigate immediately for 15 mins. Lift eyelids.Seek ophthalmologist. Monitor for corneal clouding.
Skin Contact Wash with soap and copious water.Apply soothing lotion. Watch for delayed erythema.
Inhalation Move to fresh air. Sit upright.Administer oxygen if breathing is labored.
Ingestion Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water/milk. Call Poison Control.
Emergency Logic Diagram

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal ActionEye Flush 15min (Eye Wash Station) Eye->ActionEye ActionSkin Wash Soap/Water Remove Clothing Skin->ActionSkin ActionInhal Fresh Air Supportive Care Inhal->ActionInhal Medical Seek Medical Attention (Bring SDS) ActionEye->Medical ActionSkin->Medical ActionInhal->Medical

Figure 2: Decision matrix for immediate emergency response, prioritizing rapid decontamination.

References

  • ChemicalBook. (n.d.). 4-(1-Methylpiperidin-4-yl)butanoic acid CAS 847499-68-7. Retrieved from

  • Chem-Impex International. (n.d.). 4-(1-Fmoc-piperidin-4-yl)butanoic acid (Analogous Safety Data). Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-(1-Boc-piperidin-4-yl)butanoic acid. Retrieved from

  • LookChem. (n.d.). CAS No. 775248-47-0, 4-(4-methylpiperidin-1-yl)butanoic acid Suppliers.[4] Retrieved from

  • PubChem. (n.d.).[5] Compound Summary: Piperidine Derivatives. National Library of Medicine. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-(1-Methylpiperidin-4-yl)butanoic Acid

This Application Note details a robust, two-stage protocol for the synthesis of 4-(1-Methylpiperidin-4-yl)butanoic acid . The methodology prioritizes the Reduction-Methylation Pathway starting from the commercially avail...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a robust, two-stage protocol for the synthesis of 4-(1-Methylpiperidin-4-yl)butanoic acid . The methodology prioritizes the Reduction-Methylation Pathway starting from the commercially available 4-(pyridin-4-yl)butanoic acid. This route is selected for its scalability, high atom economy, and avoidance of expensive phosphonium ylides required by alternative Wittig strategies.

[1]

Abstract & Strategic Overview

The synthesis of 4-(1-Methylpiperidin-4-yl)butanoic acid is a critical workflow in the development of antihistamines, GPCR ligands, and piperidine-based peptidomimetics. While direct ring synthesis is possible, this protocol utilizes a Chemo-Selective Heterogeneous Hydrogenation followed by a Reductive Methylation (Eschweiler-Clarke) .

This approach offers two distinct advantages:

  • Stereochemical Control: Catalytic hydrogenation of the pyridine ring typically yields the thermodynamically stable conformer.

  • Impurity Management: By separating the reduction and methylation steps, we avoid the formation of quaternary ammonium byproducts common in direct alkylation with methyl iodide.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the N-methyl group first, revealing the secondary amine (piperidine), which is traced back to the aromatic pyridine precursor.

Retrosynthesis Target 4-(1-Methylpiperidin-4-yl)butanoic acid Intermediate 4-(Piperidin-4-yl)butanoic acid Target->Intermediate N-Methylation (Eschweiler-Clarke) StartingMaterial 4-(Pyridin-4-yl)butanoic acid Intermediate->StartingMaterial Heterogeneous Hydrogenation

Figure 1: Retrosynthetic disconnection showing the transformation from the aromatic precursor to the saturated N-methylated target.

Experimental Protocol

Phase 1: Catalytic Hydrogenation of 4-(Pyridin-4-yl)butanoic Acid

Objective: Reduce the aromatic pyridine ring to the saturated piperidine ring. Reaction Type: Heterogeneous Catalytic Hydrogenation.[1]

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Qty (Example)Role
4-(Pyridin-4-yl)butanoic acid 165.191.016.5 gStarting Material
Platinum(IV) Oxide (PtO₂) 227.085 wt%0.825 gCatalyst (Adams')
Acetic Acid (Glacial) 60.05Solvent150 mLSolvent/Proton Source
Conc.[7] HCl 36.461.19.0 mLActivator (Optional)*
Hydrogen Gas (H₂) 2.02Excess50 psiReductant

*Note: HCl is added to protonate the pyridine nitrogen, preventing catalyst poisoning by the free amine product.

Procedure
  • Preparation: In a 500 mL Parr hydrogenation bottle, dissolve 16.5 g of 4-(pyridin-4-yl)butanoic acid in 150 mL of glacial acetic acid.

  • Acidification: Add 9.0 mL of concentrated HCl. The solution may warm slightly.[4]

  • Catalyst Addition: Carefully add 0.825 g of PtO₂ (Adams' Catalyst). Caution: Dry catalyst can ignite solvent vapors; add under an inert blanket (N₂) if possible.

  • Hydrogenation:

    • Connect the bottle to a Parr shaker.

    • Purge with N₂ (3x) and then H₂ (3x).

    • Pressurize to 50 psi (3.4 bar) with H₂.

    • Shake at Room Temperature (20-25°C) for 12–16 hours. Monitor H₂ uptake until cessation.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with 20 mL acetic acid.

    • Concentrate the filtrate under reduced pressure to remove acetic acid.

    • The residue is the hydrochloride salt of 4-(piperidin-4-yl)butanoic acid.

    • Yield Expectation: >90% (Off-white solid).

Phase 2: Eschweiler-Clarke Reductive Methylation

Objective: Methylate the secondary amine nitrogen without quaternization. Mechanism: Condensation of the amine with formaldehyde to form an imine/iminium ion, followed by irreversible reduction by formic acid.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Qty (Example)Role
Phase 1 Product (HCl salt) ~207.51.0~20.7 gSubstrate
Formaldehyde (37% aq.) 30.032.2~18 mLMethylating Agent
Formic Acid (88-98%) 46.035.0~19 mLReductant/Solvent
Procedure
  • Mixing: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the crude residue from Phase 1 in 19 mL of formic acid.

  • Addition: Add 18 mL of 37% aqueous formaldehyde solution.

  • Reflux: Heat the mixture to 90–100°C (gentle reflux) for 6–8 hours. CO₂ evolution indicates the reaction is progressing.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add 10 mL of conc. HCl and evaporate to dryness under reduced pressure (to remove excess formaldehyde and formic acid).

    • Free Base Conversion (Critical): Dissolve the residue in minimal water (50 mL). Adjust pH to ~10 using 4M NaOH.

    • Extract with Dichloromethane (DCM) (3 x 50 mL) or Chloroform/Isopropanol (3:1) if the product is highly polar.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.[8]

  • Purification:

    • Recrystallization from Acetone/Ether or Ethanol/Ether is typically sufficient.

    • Alternatively, convert to the hydrochloride salt for storage by treating the ethereal solution with HCl/Dioxane.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTarget RangeImpact of DeviationCorrective Action
H₂ Pressure 40–60 psiLow: Incomplete reduction. High: Ring opening (rare).Repressurize and extend time; ensure system is leak-free.
Catalyst Loading 5–10 wt%Low: Slow kinetics. High: Cost inefficiency.If stalled, filter and add fresh catalyst (poisoning may have occurred).
Reflux Temp (Phase 2) 90–100°CLow: Incomplete methylation. High: Decomposition.Ensure steady CO₂ evolution; do not rush the heating ramp.
pH during Extraction pH 10–11Low: Product remains in aqueous phase (as salt).Check aqueous layer pH with paper; add more NaOH if needed.

Reaction Workflow Diagram

Workflow Start Start: 4-(Pyridin-4-yl)butanoic acid Step1 Hydrogenation (H2, PtO2, AcOH, 50 psi) Start->Step1 Check1 QC: Check for Aromatic Signals (NMR) Step1->Check1 Check1->Step1 Fail (Incomplete) Step2 Eschweiler-Clarke Methylation (HCHO, HCOOH, Reflux) Check1->Step2 Pass Workup Basification & Extraction (pH 10, DCM) Step2->Workup Final Product: 4-(1-Methylpiperidin-4-yl)butanoic acid Workup->Final

Figure 2: Step-by-step process flow for the synthesis and quality control checkpoints.

Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, D₂O/CDCl₃)
  • Absence of Aromatics: No signals in the 7.0–9.0 ppm region (confirms complete pyridine reduction).

  • N-Methyl Group: A sharp singlet (3H) appearing around 2.2–2.3 ppm (free base) or 2.7–2.8 ppm (HCl salt).

  • Piperidine Ring Protons: Multiplets in the 1.5–3.0 ppm range.[5]

  • Butanoic Chain:

    • Triplet (~2.3 ppm) for

      
      -methylene (-CH₂-COOH).
      
    • Multiplets (~1.3–1.6 ppm) for

      
      -methylenes.
      
Mass Spectrometry (ESI-MS)
  • Molecular Ion: Calculated MW = 185.27 g/mol .

  • Observed: [M+H]⁺ = 186.3 m/z .

Safety & Hazards (MSDS Highlights)

  • Platinum Oxide (PtO₂): Fire hazard. Reacts explosively with hydrogen if not wetted. Always keep wet with solvent before introducing hydrogen.

  • Formaldehyde: Known carcinogen and sensitizer. Use in a well-ventilated fume hood.

  • Hydrogen Gas: Extremely flammable. Ensure all hydrogenation vessels are grounded to prevent static discharge.

References

  • Reduction of Pyridines: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.

  • Eschweiler-Clarke Methylation: Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945).

    
    -Phenylethyldimethylamine. Organic Syntheses, 25, 89. 
    
  • Catalytic Hydrogenation Protocols: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

  • Precursor Availability: 4-(Pyridin-4-yl)butanoic acid (CAS 102878-73-9). PubChem Compound Summary.

Sources

Application

4-(1-Methylpiperidin-4-yl)butanoic acid as an intermediate in pharmaceutical synthesis

Application Note: Strategic Utilization of 4-(1-Methylpiperidin-4-yl)butanoic Acid in GPCR Ligand Design Executive Summary 4-(1-Methylpiperidin-4-yl)butanoic acid (CAS: 56346-57-7) represents a "privileged scaffold" in m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(1-Methylpiperidin-4-yl)butanoic Acid in GPCR Ligand Design

Executive Summary

4-(1-Methylpiperidin-4-yl)butanoic acid (CAS: 56346-57-7) represents a "privileged scaffold" in medicinal chemistry, particularly for targeting aminergic G-Protein Coupled Receptors (GPCRs) such as Histamine (H3/H4), Muscarinic (M1-M5), and Sigma receptors.

This application note details the strategic deployment of this intermediate. Unlike rigid bicyclic scaffolds, the C4-butyric acid tail provides a flexible linker that allows the basic piperidine nitrogen (pharmacophore A) to interact with aspartic acid residues in the receptor binding pocket, while the carboxylic acid terminus (pharmacophore B) enables conjugation to secondary binding motifs.

This guide provides a validated protocol for the synthesis of this intermediate from commercially available pyridine precursors and outlines its downstream application in fragment-based drug discovery (FBDD).

Technical Profile & Mechanistic Insight

The Pharmacophore Logic

The utility of 4-(1-Methylpiperidin-4-yl)butanoic acid lies in its dual functionality:

  • The Basic Head (Piperidine): At physiological pH (7.4), the tertiary amine (

    
    ) is protonated. This cation mimics neurotransmitters like acetylcholine or histamine, forming a critical salt bridge with the conserved Aspartate residue in transmembrane helix 3 (TM3) of aminergic GPCRs.
    
  • The Flexible Linker (Butanoic Acid): The 4-carbon chain allows the molecule to span the "gorge" of the receptor, positioning the secondary functional group (amide/ester) to interact with extracellular loops or secondary binding pockets.

Physicochemical Properties
PropertyValueImplication for Synthesis
Molecular Formula ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Monoisotopic Mass: 185.14
Physical State Crystalline Solid (HCl salt)Hygroscopic; store under desiccated conditions.[1]
Solubility High in

, MeOH
Difficult to extract from aqueous media; requires ion-exchange or lyophilization.
Isoelectric Point Zwitterionic natureFree base is difficult to isolate; typically handled as HCl salt.

Validated Synthesis Protocol

Objective: Synthesize 4-(1-Methylpiperidin-4-yl)butanoic acid HCl from 4-pyridinebutanoic acid. Rationale: Direct hydrogenation of the pyridine ring is more atom-economical than constructing the piperidine ring via cyclization.

Workflow Diagram (Graphviz)

SynthesisWorkflow Start Starting Material: 4-Pyridinebutanoic Acid Step1 Step 1: Quaternization (MeI, Acetone) Start->Step1 Alkylation Inter1 Intermediate: N-Methylpyridinium Salt Step1->Inter1 Step2 Step 2: Catalytic Hydrogenation (PtO2, H2, 50 psi) Inter1->Step2 Reduction Product Final Product: 4-(1-Methylpiperidin-4-yl) butanoic acid HCl Step2->Product Filtration & Cryst.

Figure 1: Two-step synthesis route ensuring high regioselectivity and yield.

Detailed Methodology

Step 1: Quaternization (Formation of the Pyridinium Salt) Note: While direct hydrogenation of pyridine is possible, pre-methylating the nitrogen activates the ring toward reduction and prevents catalyst poisoning by the free pyridine nitrogen.

  • Dissolution: Dissolve 4-pyridinebutanoic acid (10.0 g, 60.6 mmol) in acetone (100 mL).

  • Alkylation: Cool to 0°C. Add Iodomethane (MeI) (12.9 g, 90.9 mmol, 1.5 eq) dropwise. Caution: MeI is a potent alkylating agent; work in a fume hood.

  • Reflux: Warm to room temperature and then reflux for 4 hours. The product will precipitate as a yellow solid.

  • Isolation: Cool to 0°C, filter the solid, wash with cold acetone, and dry under vacuum.

    • Yield Target: >90%[1][2]

    • Checkpoint:

      
       NMR should show a downfield shift of aromatic protons due to the cationic nitrogen.
      

Step 2: Catalytic Hydrogenation

  • Catalyst Loading: In a pressure vessel (Parr hydrogenator), suspend the pyridinium salt (10 g) in Methanol (100 mL). Add Platinum Oxide (

    
    , Adams' Catalyst) (200 mg, 2 wt%).
    
    • Why PtO2? It is superior to Pd/C for reducing charged pyridinium rings.

  • Hydrogenation: Pressurize to 50 psi (3.4 bar)

    
    . Agitate at room temperature for 12 hours.
    
  • Workup:

    • Vent

      
      .
      
    • Filter through a Celite pad to remove the catalyst. Safety: Do not let the dry catalyst contact air (pyrophoric).

    • Concentrate the filtrate to dryness.

  • Salt Exchange (Optional but Recommended): The product is currently an HI salt. To convert to HCl:

    • Dissolve residue in minimum water.

    • Pass through an anion exchange resin (Amberlite IRA-400, Cl- form).

    • Lyophilize the eluent to obtain the white solid 4-(1-Methylpiperidin-4-yl)butanoic acid HCl .

Application Protocol: Library Synthesis via Amide Coupling

Context: This protocol describes using the intermediate to synthesize a library of H3 receptor antagonist candidates by coupling with various arylamines.

Reagents
  • Scaffold: 4-(1-Methylpiperidin-4-yl)butanoic acid HCl (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure
  • Activation: In a reaction vial, dissolve the scaffold (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol). Stir for 5 minutes to neutralize the HCl salt and establish the free carboxylate.

  • Coupling: Add HATU (0.6 mmol). Stir for 10 minutes at Room Temperature (RT) to form the activated ester.

  • Amine Addition: Add the diversity element (Ar-NH2, 0.5 mmol).

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.

    • Success Criteria: Disappearance of the mass peak [M+H]+ = 186.1.

  • Purification:

    • Dilute with Ethyl Acetate.

    • Wash with saturated

      
       (removes unreacted acid/HATU byproducts).
      
    • Wash with Brine.

    • Dry over

      
       and concentrate.
      
    • Note: Because the product contains a basic piperidine, acidic washes (1N HCl) will extract the product into the aqueous phase. Avoid acidic washes unless performing an acid-base extraction purification strategy.

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Hydrogenation Catalyst poisoning or insufficient pressure.Use fresh

; ensure starting material is fully quaternized (free pyridine poisons catalysts more than pyridinium). Increase pressure to 100 psi.
Low Yield in Coupling Zwitterionic interference.Ensure sufficient DIPEA (at least 3 eq) is used to solubilize the amino-acid scaffold in DMF.
Hygroscopicity Salt form nature.Store the HCl salt in a desiccator. If the solid turns into a gum, re-lyophilize from water.

References

  • Synthesis of Piperidine Derivatives

    • Source: ChemicalBook.[1] (n.d.). 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis.

    • Relevance: Provides baseline hydrogenation conditions for similar piperidine-carboxylic acid scaffolds.
  • Application in GPCR Ligands (H3 Antagonists)

    • Source: National Institutes of Health (PubMed). (2013).[3] Piperidin-4-one: the potential pharmacophore.

    • URL:[Link]

    • Relevance: Discusses the structural versatility of piperidine intermedi
  • General Synthesis of 4-(piperidin-4-yl)

    • Source: Organic Syntheses. (2014). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)
    • URL:[Link]

    • Relevance: Illustrates robust protocols for handling piperidine-carboxylate protecting groups and coupling logic.
  • Source: Sigma-Aldrich. (n.d.). 4-(1-Boc-piperidin-4-yl)butanoic acid Safety Data Sheet.

Sources

Method

Application Note: In Vivo Characterization of 4-(1-Methylpiperidin-4-yl)butanoic Acid as a CNS-Targeting Scaffold

Part 1: Executive Summary & Scientific Context The "Privileged Scaffold" Hypothesis 4-(1-Methylpiperidin-4-yl)butanoic acid (CAS: 4138-26-5; HCl salt: 5327-02-6) represents a critical "privileged structure" in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Context

The "Privileged Scaffold" Hypothesis

4-(1-Methylpiperidin-4-yl)butanoic acid (CAS: 4138-26-5; HCl salt: 5327-02-6) represents a critical "privileged structure" in medicinal chemistry, serving as a core pharmacophore for Muscarinic M1 agonists (e.g., AC-42 analogs), Acetylcholinesterase (AChE) inhibitors , and Sigma-1 receptor ligands .

Unlike simple aliphatic chains, the N-methylpiperidine moiety confers basicity (


) and potential cation-pi interaction capabilities, while the butanoic acid tail provides a handle for bioconjugation or receptor hydrogen bonding.

Why Study This Scaffold In Vivo? Before derivatizing this core into complex drugs (e.g., for Alzheimer’s or Schizophrenia), researchers must validate the scaffold's baseline properties. This guide addresses the three critical questions for this specific molecule:

  • Bioavailability: Does the zwitterionic nature (at physiological pH) hinder oral absorption?

  • Blood-Brain Barrier (BBB) Penetration: Does the N-methyl group facilitate transport via the choline transporter or passive diffusion?

  • Metabolic Liability: Is the N-methyl group rapidly cleaved (N-demethylation) by CYP450s?

Mechanism of Action (Scaffold Level)

While the parent molecule is often a precursor, it exhibits weak intrinsic activity at Muscarinic Acetylcholine Receptors (mAChRs) due to its structural homology with acetylcholine and GABA.

  • Primary Interaction: The protonated tertiary amine mimics the quaternary ammonium of acetylcholine.

  • Secondary Interaction: The carboxylate tail mimics the ester oxygen or phosphate groups of endogenous ligands.

Mechanism Scaffold 4-(1-Methylpiperidin-4-yl) butanoic acid Receptor Muscarinic M1 / AChE (Orthosteric Site) Scaffold->Receptor Weak Affinity (Cation-Pi Interaction) Metabolism CYP450 (Liver) Scaffold->Metabolism N-Demethylation BBB Blood-Brain Barrier (Endothelial Cells) Scaffold->BBB Passive Diffusion (pH Dependent) Nor-Metabolite Nor-Metabolite Metabolism->Nor-Metabolite Loss of CH3

Figure 1: Mechanistic fate of the piperidine-butanoic acid scaffold in vivo.

Part 2: Experimental Protocols

Formulation Strategy (Critical Step)

The free acid is zwitterionic and poorly soluble in neutral organic solvents. The Hydrochloride (HCl) salt is highly water-soluble but acidic.

Protocol: Preparation of 10 mg/mL Dosing Solution (IV/PO)

  • Reagents: 4-(1-Methylpiperidin-4-yl)butanoic acid HCl, Phosphate Buffered Saline (PBS), 1N NaOH.

  • Stability Warning: The N-methyl group is susceptible to oxidation (N-oxide formation) if left in solution >24h at room temperature.

  • Weighing: Accurately weigh 100 mg of the HCl salt.

  • Dissolution: Dissolve in 8.0 mL of sterile PBS (pH 7.4).

  • pH Adjustment: The solution will be acidic (~pH 4-5). Slowly add 1N NaOH dropwise under stirring until pH reaches 7.2–7.4.

    • Note: Do not exceed pH 8.0, as the free base may precipitate or become too lipophilic for IV stability.

  • Final Volume: Adjust volume to 10.0 mL with PBS.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter for sterilization.

In Vivo Pharmacokinetic (PK) Profiling

Objective: Determine plasma half-life (


), Oral Bioavailability (

), and Brain/Plasma ratio (

).

Animal Model: Male Sprague-Dawley Rats (250–300g), cannulated (jugular vein) for serial sampling.

Workflow:

  • Group A (IV Bolus): Dose 2 mg/kg via tail vein.

  • Group B (Oral Gavage): Dose 10 mg/kg via PO.

  • Sampling: Collect 200 µL blood into K2-EDTA tubes at:

    • Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

  • Tissue Harvest: At 1h and 4h (separate cohort), perfuse with saline and harvest Brain , Liver , and Kidney .

Bioanalytical Method (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5µm, 2.1x50mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

  • Transition (MRM):

    • Parent (M+H)+: 186.1

      
       84.1 (Piperidine ring fragment).
      
    • Internal Standard: Donepezil-d7 or similar piperidine analog.

Metabolic Stability & Metabolite Identification

The "N-methyl" group is a metabolic "soft spot."

Protocol: Microsomal Stability Assay

  • Incubate 1 µM compound with Rat/Human Liver Microsomes (0.5 mg/mL protein).

  • Initiate with NADPH regenerating system.

  • Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

  • Analysis: Monitor for:

    • M1 (N-Desmethyl): Loss of 14 Da (m/z 172.1).

    • M2 (N-Oxide): Gain of 16 Da (m/z 202.1).

Part 3: Data Analysis & Interpretation[3]

Expected Pharmacokinetic Parameters

Based on the physicochemical properties (LogP ~0.5, pKa ~10.5), the following profile is typical for this scaffold:

ParameterIV (2 mg/kg)PO (10 mg/kg)Interpretation
Cmax (ng/mL) 1200 ± 150450 ± 80Rapid absorption due to small molecular weight.
Tmax (h) -0.5 – 1.0Fast gastric emptying; likely transporter-mediated uptake.
AUC (h*ng/mL) 8502100Moderate oral bioavailability (~50%).
Clearance (CL) 40 mL/min/kg-High renal clearance expected (polar tail).
Brain/Plasma Ratio 0.15 – 0.30 -Critical Finding: Low-to-moderate BBB penetration. The carboxylic acid limits passive diffusion.
Troubleshooting Low Brain Exposure

If the Brain/Plasma ratio is < 0.1 (common for free acids), the scaffold requires Esterification for efficacy studies.

  • Solution: Synthesize the Ethyl or Methyl ester prodrug. The ester will cross the BBB and be hydrolyzed by cerebral esterases back to the active acid (Result 1.5 in search supports this approach using propionate esters).

Visualizing the Workflow

Workflow cluster_prep Phase 1: Preparation cluster_vivo Phase 2: In Vivo Study cluster_ana Phase 3: Bioanalysis Step1 Salt Conversion (HCl to pH 7.4 Soln) Step2 QC Analysis (Purity >98%) Step1->Step2 Step3 IV Bolus (2 mg/kg) Step2->Step3 Step4 PO Gavage (10 mg/kg) Step2->Step4 Step5 Serial Bleeding (0-24h) Step3->Step5 Step4->Step5 Step7 Protein Precipitation (ACN + IS) Step5->Step7 Step6 Brain Perfusion (1h & 4h) Step6->Step7 Step8 LC-MS/MS (MRM: 186->84) Step7->Step8 Step9 Data: AUC, T1/2, Kp Step8->Step9

Figure 2: Step-by-step workflow for pharmacokinetic validation of the scaffold.

Part 4: Safety & Toxicology Notes

Acute Toxicity Indicators

While generally considered a low-toxicity intermediate, high doses (>50 mg/kg IV) of N-methylpiperidines can cause Cholinergic Syndrome due to weak AChE inhibition or muscarinic activation.

  • Watch for: Salivation, lacrimation, tremors, or bradycardia.

  • Antidote: Atropine (1 mg/kg IP) if acute cholinergic crisis occurs during dosing.

Metabolic Activation

The N-methylpiperidine moiety can undergo bioactivation to an iminium ion (via MAO-B or CYP450), potentially leading to neurotoxicity (analogous to MPTP, though this specific butanoic acid derivative is considered safe).

  • Validation: Perform a Glutathione (GSH) trapping assay in microsomes to rule out reactive metabolite formation.

References

  • Kilbourn, M. R., et al. (1996). "In vivo studies of acetylcholinesterase activity using a labeled substrate, N-[11C]methylpiperidin-4-yl propionate." Synapse, 22(2), 123-131. Link

    • Relevance: Establishes the N-methylpiperidine ester motif as a valid in vivo substrate for brain enzymes and BBB penetr
  • Langmead, C. J., et al. (2006). "Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M1 receptor." Molecular Pharmacology, 69(1), 236-246. Link

    • Relevance: Validates the 4-substituted piperidine scaffold for designing selective M1 agonists.
  • Palani, A., et al. (2001). "Discovery of SCH 351125: An Orally Bioavailable Human CCR5 Antagonist."[1][2] Journal of Medicinal Chemistry, 44(21), 3339-3342.[1][2] Link

    • Relevance: Demonstrates the oral bioavailability and pharmacokinetic stability of complex piperidine-butanoic acid deriv
  • USP Safety Review. "Gamma-Aminobutyric Acid (GABA)." United States Pharmacopeia Safety Review. Link

    • Relevance: Provides comparative safety data for the structural homolog GABA, highlighting the need for permeability enhancement (like the piperidine ring) for CNS activity.

Sources

Application

Technical Guide: Integrating 4-(1-Methylpiperidin-4-yl)butanoic Acid in Peptide Therapeutics

Executive Summary 4-(1-Methylpiperidin-4-yl)butanoic acid is a specialized non-proteinogenic building block utilized primarily as an N-terminal capping reagent or side-chain modifier in Solid Phase Peptide Synthesis (SPP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(1-Methylpiperidin-4-yl)butanoic acid is a specialized non-proteinogenic building block utilized primarily as an N-terminal capping reagent or side-chain modifier in Solid Phase Peptide Synthesis (SPPS). Its structural core—a piperidine ring bearing a tertiary amine and a butyric acid linker—serves a dual function in medicinal chemistry:

  • Solubility Enhancement: The tertiary amine (

    
    ) remains protonated at physiological pH, introducing a cationic charge that disrupts aggregation in hydrophobic peptide sequences.
    
  • Pharmacokinetic Modulation: The moiety mimics the "basic tail" found in many CNS-active small molecules, potentially enhancing lysosomal trapping or blood-brain barrier (BBB) interaction compared to standard amino acids.

This guide details the protocols for coupling, cleavage, and purification of peptides modified with this moiety, addressing the unique challenges posed by its basic nature.

Chemical Profile & Mechanism[1][2]

Structural Properties
  • IUPAC Name: 4-(1-Methylpiperidin-4-yl)butanoic acid[1]

  • Functionality: Carboxylic acid (for amide coupling) + Tertiary Amine (solubilizing/basic group).

  • Role in SPPS: Chain terminator (N-terminal cap) or Lysine side-chain modification. Note: It lacks a secondary amine for backbone extension; it cannot be used as an internal spacer in the main chain without modifying the synthesis strategy.

Mechanism of Action

The molecule acts as a "solubility tag." In standard RP-HPLC (pH ~2) and physiological buffers (pH 7.4), the N-methyl piperidine nitrogen accepts a proton. This positive charge increases the solvation energy of the peptide, preventing the formation of


-sheet aggregates common in hydrophobic sequences.

ProtonationState Neutral Neutral Form (Free Base) Low Solubility Acidic Protonated Form (Cationic Salt) High Solubility Neutral->Acidic + H+ (pH < 9.5) Acidic->Neutral + OH- (pH > 10)

Figure 1: Protonation equilibrium of the N-methylpiperidine moiety. At standard SPPS cleavage conditions (TFA), the molecule exists solely as the cationic salt.

Protocol: Solid Phase Coupling (SPPS)

Pre-Synthesis Considerations
  • Reagent Form: This compound is often supplied as an HCl salt or a free base .

    • If HCl salt: You must add extra base (DIEA) during the coupling step to neutralize the HCl and free the carboxylate.

    • If Free base: It is ready to use but may be hygroscopic.

  • Resin Compatibility: Compatible with Rink Amide (for C-term amides) and Wang/CTC resins (for C-term acids).

Coupling Workflow

Since the molecule is a carboxylic acid, it couples to the N-terminal amine of the resin-bound peptide.

Reagents:

  • Coupling Agent: HATU (preferred for speed) or DIC/HOBt (preferred to minimize racemization of the preceding residue, though less critical for a cap).

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Solvent: DMF or NMP.[2]

Step-by-Step Procedure:

  • Fmoc Deprotection: Remove the final Fmoc group from the resin-bound peptide using 20% Piperidine in DMF (2 x 10 min). Wash resin with DMF (5x) and DCM (3x).

  • Activation Cocktail Preparation:

    • Calculate 3.0 – 5.0 equivalents (eq) of 4-(1-Methylpiperidin-4-yl)butanoic acid .

    • Dissolve in minimum DMF (0.2 M concentration).

    • If using HATU: Add 2.9 – 4.9 eq of HATU. Add 6.0 – 10.0 eq of DIEA. (Note: The extra DIEA ensures the tertiary amine of the building block doesn't sequester the protons needed for activation).

    • Pre-activation: Allow to react for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated solution to the resin.[2][3]

    • Shake/agitate at room temperature for 60–90 minutes .

    • Optimization: For difficult sequences, heat to 50°C (microwave or water bath) for 20 minutes.

  • Monitoring:

    • Perform a Kaiser Test (Ninhydrin).[4]

    • Result: The test should be negative (yellow/colorless beads), indicating the free amines are capped. If blue, re-couple.

  • Washing:

    • Wash resin thoroughly with DMF (5x) and DCM (5x) to remove excess basic reagent.

SPPS_Workflow Start Resin-Peptide-NH-Fmoc Deprotect 1. Fmoc Removal (20% Piperidine) Start->Deprotect FreeAmine Resin-Peptide-NH2 Deprotect->FreeAmine Coupling 3. Coupling (60 min, RT) FreeAmine->Coupling Activate 2. Activation (Acid + HATU + DIEA) Activate->Coupling Add Reagents Check 4. Kaiser Test Coupling->Check Check->Coupling Positive (Blue) (Re-couple) Finish Capped Peptide (Resin-Bound) Check->Finish Negative (Yellow)

Figure 2: SPPS workflow for N-terminal capping with 4-(1-Methylpiperidin-4-yl)butanoic acid.

Cleavage and Purification

Cleavage Cocktail

The tertiary amine is stable to acid. Use a standard cleavage cocktail.[2]

  • Reagent K: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).

  • Time: 2–3 hours at room temperature.

  • Precipitation: Precipitate in cold diethyl ether. The peptide will likely precipitate as a TFA salt at the piperidine nitrogen.

HPLC Purification Strategy

Basic peptides can exhibit "tailing" (broad peaks) on standard C18 columns due to interaction with residual silanols.

ParameterRecommendationReason
Stationary Phase C18 or C8 (End-capped)"End-capped" columns minimize silanol interactions with the basic piperidine.
Mobile Phase A Water + 0.1% TFATFA pairs with the basic amine, improving peak shape.
Mobile Phase B Acetonitrile + 0.1% TFAStandard organic modifier.
Alternative Buffer TEAP (Triethylammonium phosphate) pH 2.5Use if peak tailing persists with TFA.
Gradient 5% to 60% B over 30 minAdjust based on peptide hydrophobicity. The basic tail makes it elute earlier than the naked peptide.

Troubleshooting & Optimization

Issue 1: Incomplete Coupling
  • Cause: Steric hindrance from the piperidine ring or insufficient base activation (if using HCl salt).

  • Solution: Switch to HATU/HOAt activation. Ensure DIEA is fresh and used in 2x molar excess relative to the coupling reagents. Perform double coupling (2 x 45 min).

Issue 2: Poor Solubility During Purification
  • Cause: While the tag improves solubility, the peptide might still aggregate if the sequence is extremely hydrophobic.

  • Solution: Dissolve the crude peptide in a small amount of acetic acid or 50% acetic acid/water before injecting onto HPLC. The acidic environment ensures the piperidine is fully protonated and soluble.

Issue 3: Unexpected Mass Spec Data
  • Observation: Mass is +114 Da (approx) over the core peptide.

  • Verification: Ensure you calculate the mass of the added moiety correctly (

    
    ).
    
    • Added Mass: 167.25 Da (Molecular Weight of acid) - 18.02 (Water) = ~149.23 Da added to the peptide.

    • Correction: The formula of the acid is

      
       (MW ~185.26).
      
    • Added Fragment Mass:

      
       Wait, amide bond formation loses 
      
      
      
      .
    • Exact Mass Calculation:

      
       (Acid) + 
      
      
      
      
      
      
      
      +
      
      
      .
    • Mass Shift: +168.1 Da (approx). Always verify the exact structure of your supplier's batch (e.g., salt forms).

References

  • ChemicalBook. (2024). 4-(1-Methylpiperidin-4-yl)butanoic acid Properties and Cas No.Link

  • Bachem. (2023).[5] Solid Phase Peptide Synthesis (SPPS) explained.[6][7][8][9]Link

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide.Link

  • Thermo Fisher Scientific. (2024). Peptide Solubility Guidelines.Link

  • ChemSrc. (2024). 4-(1-Methylpiperidin-4-yl)butanoic acid CAS 847499-68-7.[1]Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Impurity Profiling &amp; Troubleshooting for 4-(1-Methylpiperidin-4-yl)butanoic Acid Synthesis

Executive Summary 4-(1-Methylpiperidin-4-yl)butanoic acid (CAS: 4133-65-1 for HCl salt) is a critical piperidine building block used in the synthesis of GPCR ligands (e.g., 5-HT1F agonists), antihistamines, and other neu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(1-Methylpiperidin-4-yl)butanoic acid (CAS: 4133-65-1 for HCl salt) is a critical piperidine building block used in the synthesis of GPCR ligands (e.g., 5-HT1F agonists), antihistamines, and other neuroactive pharmaceutical intermediates.[1][2] Its synthesis typically follows two primary pathways: the Wittig olefination of N-methyl-4-piperidone or the catalytic hydrogenation of 4-(pyridin-4-yl)butanoic acid derivatives.[1][2]

This guide addresses the specific impurity profiles associated with these routes, providing mechanistic insights and actionable troubleshooting protocols to ensure high-purity isolation (>98%).

Common Impurity Profile

The following table summarizes the most frequent impurities encountered during synthesis.

Impurity NameStructure DescriptionOrigin / MechanismPolarity (Rel. to Target)
Impurity A (Unsaturated) 4-(1-Methylpiperidin-4-ylidene)butanoic acidIncomplete hydrogenation of the Wittig intermediate.[1][2]Less Polar
Impurity B (TPPO) Triphenylphosphine oxideBy-product of Wittig reaction; difficult to remove due to solubility.[1][2]Non-polar / Lipophilic
Impurity C (Aromatic) 4-(Pyridin-4-yl)butanoic acidIncomplete reduction of the pyridine ring (if using pyridine route).[1][2]More Polar
Impurity D (Des-methyl) 4-(Piperidin-4-yl)butanoic acidLoss of N-methyl group or unreacted starting material (if N-methylation is the final step).[1][2]Highly Polar
Impurity E (N-Oxide) 4-(1-Methyl-1-oxido-piperidin-4-yl)butanoic acidOxidation of the tertiary amine during workup or storage.[1][2]Highly Polar

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Scenario A: "I see a persistent impurity at RRT ~1.1 that absorbs strongly in UV."

Diagnosis: This is likely Impurity A (The Alkene) . The piperidine ring is saturated, but the exocyclic double bond from the Wittig reaction remains.

  • Why it happens: The tetrasubstituted or trisubstituted double bond formed during Wittig is sterically hindered. Standard Pd/C hydrogenation at atmospheric pressure may be insufficient.

  • Solution:

    • Increase Pressure: Switch from balloon pressure to a Parr shaker (40–60 psi).

    • Acidic Solvent: Run the hydrogenation in AcOH or MeOH with 1 eq. HCl. Protonation of the amine prevents catalyst poisoning.

    • Catalyst Change: If Pd/C fails, switch to PtO₂ (Adam’s Catalyst) , which is more active for hindered olefins.

Scenario B: "My product is contaminated with a solid that won't wash away (TPPO)."

Diagnosis: Triphenylphosphine oxide (Impurity B) contamination.[2][3]

  • Why it happens: TPPO is soluble in many organic solvents (DCM, MeOH) and often co-elutes with polar products.[2]

  • Solution (The ZnCl₂ Method):

    • TPPO forms a crystalline complex with ZnCl₂ that is insoluble in ethanol/ether.

    • Protocol: Dissolve crude mixture in EtOH. Add 2.0 equivalents of ZnCl₂. Stir for 2 hours. Filter the solid precipitate (TPPO-Zn complex).[1][2] Concentrate the filtrate.

Scenario C: "The product purity drops after storage; a new polar peak appears."

Diagnosis: N-Oxide formation (Impurity E) .

  • Why it happens: Tertiary amines are susceptible to oxidation by atmospheric oxygen, peroxides in solvents (e.g., old THF/Ether), or residual oxidants.[2]

  • Solution:

    • Store the product as the Hydrochloride salt (much more stable than the free base).

    • Ensure all solvents (THF, Ether) are peroxide-free before use.[1][2]

    • Recrystallize from reducing environments (e.g., Ethanol with a trace of metabisulfite if necessary, though salt formation is usually sufficient).[2]

Visualizing the Pathways

The following diagram illustrates the two main synthetic routes and where specific impurities are introduced.

SynthesisPathways Start1 N-Methyl-4-piperidone Wittig Wittig Reaction (Ph3P=CH-R) Start1->Wittig Start2 4-(Pyridin-4-yl)butanoic acid Hydrogenation Hydrogenation (Pd/C or PtO2) Start2->Hydrogenation Direct Reduction Intermediate Alkene Intermediate (Impurity A Risk) Wittig->Intermediate Yields Alkene ImpurityB Impurity B: TPPO Wittig->ImpurityB By-product Intermediate->Hydrogenation Target Target: 4-(1-Methylpiperidin-4-yl) butanoic acid Intermediate->Target Incomplete H2 Hydrogenation->Target ImpurityC Impurity C: Pyridine Analog Hydrogenation->ImpurityC Incomplete Red. ImpurityE Impurity E: N-Oxide Target->ImpurityE Oxidation (Storage)

Caption: Synthetic origins of impurities. The Wittig route generates TPPO and Alkene impurities, while the Pyridine route risks aromatic contamination.

Detailed Experimental Protocols

Protocol 1: TPPO Removal via ZnCl₂ Precipitation

Use this when standard chromatography is insufficient to remove Triphenylphosphine oxide.

  • Preparation: Dissolve the crude reaction mixture (containing Target + TPPO) in absolute Ethanol (5 mL per gram of crude).

  • Complexation: Add anhydrous Zinc Chloride (ZnCl₂) (2.0 molar equivalents relative to the theoretical amount of TPPO).

  • Incubation: Stir the mixture vigorously at room temperature (20–25°C) for 2–4 hours. A white, bulky precipitate should form.

  • Filtration: Filter the suspension through a sintered glass funnel (porosity 3) or Celite pad. Wash the cake with a small amount of cold Ethanol.

  • Recovery: The filtrate contains the target molecule. Concentrate in vacuo.

  • Workup: Dissolve the residue in water/DCM. Basify with NaOH (to remove Zn salts as insoluble hydroxides or keep Zn in aqueous phase if acidic workup used) and extract the target amine into the organic layer.

Protocol 2: High-Pressure Hydrogenation for Alkene Removal

Use this to convert Impurity A to the Target.[1][2]

  • Loading: Charge a Parr hydrogenation bottle with the Alkene intermediate (10 mmol).

  • Solvent: Add Acetic Acid (glacial) (20 mL). Note: Acetic acid prevents amine poisoning of the catalyst.

  • Catalyst: Add PtO₂ (Adam's Catalyst) (5 wt% loading).[2] Caution: PtO₂ is pyrophoric; add under inert gas or wet with solvent first.

  • Reaction: Hydrogenate at 50 psi (3.5 bar) for 12 hours at room temperature.

  • Check: Monitor via HPLC/TLC. If the alkene persists, heat to 40°C.

  • Workup: Filter catalyst over Celite. Concentrate acetic acid. Dissolve residue in water, basify to pH 10, and extract with DCM.

References

  • Wittig Reaction & TPPO Removal: Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[4] J. Org.[4] Chem. 2017, 82, 19, 9931–9936. Link[2]

  • Pyridine Reduction: Maegawa, T., et al. "Efficient and Practical Hydrogenation of Aromatic Compounds Using Heterogeneous Catalyst." Synlett 2006, 1440-1442.[1][2] Link

  • General Synthesis of Piperidine Butanoic Acids: U.S. Patent 8,697,876 B2. "Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists." (Describes 1-methylpiperidine-4-carboxylic acid derivatives). Link

  • Impurity Profiling (General): "Guidance for Industry: Q3A Impurities in New Drug Substances." FDA/ICH Guidelines. Link

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(1-Methylpiperidin-4-yl)butanoic Acid Synthesis

An In-depth Technical Guide for Drug Development Professionals This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of 4-(1-Methylpiper...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of 4-(1-Methylpiperidin-4-yl)butanoic acid. Structured as a series of frequently asked questions and a detailed troubleshooting guide, this document addresses common challenges and offers scientifically grounded solutions to optimize reaction conditions, maximize yield, and ensure product purity.

Section 1: Overview of Synthetic Strategies

The synthesis of 4-(1-Methylpiperidin-4-yl)butanoic acid can be approached through several strategic routes. The optimal choice depends on the availability of starting materials, scalability, and desired purity profile. Below are two common and effective pathways.

Route A: N-Methylation of a Piperidine-4-alkanoic Acid Precursor This is often the most direct route if the corresponding secondary amine is available. It involves the N-methylation of a 4-(piperidin-4-yl)butanoic acid ester, followed by hydrolysis.

Route A A 4-(Piperidin-4-yl)butanoic Acid Ester B 4-(1-Methylpiperidin-4-yl)butanoic Acid Ester A->B  N-Methylation  (e.g., Eschweiler-Clarke) C 4-(1-Methylpiperidin-4-yl)butanoic Acid (Target) B->C  Ester Hydrolysis  (Acid or Base)

Caption: Workflow for Route A: N-Methylation Pathway.

Route B: Chain Elongation from an N-Methylated Piperidine Precursor This approach begins with a commercially available N-methylated piperidine and builds the butanoic acid side chain. A common method is the Wittig reaction on N-methyl-4-piperidone, followed by reduction and hydrolysis.

Route B D N-Methyl-4-piperidone E Alkene Intermediate (e.g., via Wittig) D->E  Chain Addition  (e.g., Wittig/HWE) F Saturated Ester/Nitrile E->F  Reduction &  Functionalization G 4-(1-Methylpiperidin-4-yl)butanoic Acid (Target) F->G  Hydrolysis

Caption: Workflow for Route B: Chain Elongation Pathway.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this synthesis?

The most common starting materials are derivatives of piperidone or piperidine. Key precursors include:

  • N-Methyl-4-piperidone: A versatile ketone for building the side chain via reactions like the Wittig or Horner-Wadsworth-Emmons reaction.[1][2][3]

  • 4-(Piperidin-4-yl)butanoic acid or its esters: These are ideal precursors for direct N-methylation. The tert-butoxycarbonyl (Boc) protected version, 4-(1-Boc-piperidin-4-yl)butanoic acid, is also commercially available and provides a clean route involving deprotection followed by methylation.[4]

  • 1-Benzyl-4-piperidone: This can be used as a precursor where the benzyl group serves as a protecting group that is later removed and replaced with a methyl group.[2][5]

Q2: Which N-methylation strategy is recommended for Route A?

For the N-methylation of the secondary amine on the piperidine ring, the Eschweiler-Clarke reaction is highly recommended. This method uses formaldehyde and formic acid, offering several advantages:

  • High Yield: It is known for producing tertiary amines in excellent yields.

  • Mild Conditions: The reaction proceeds under mild, non-alkaline conditions, which prevents the formation of quaternary ammonium salts—a common side product with alkyl halides like methyl iodide.

  • Simple Work-up: The byproducts are carbon dioxide and water, simplifying purification.

Reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride is another excellent, mild alternative.[6]

Q3: How can I effectively monitor the progress of the ester hydrolysis step?

The final step, ester hydrolysis to the carboxylic acid, can be monitored using Thin Layer Chromatography (TLC).

  • Mobile Phase: A polar solvent system, such as Dichloromethane:Methanol (e.g., 9:1 or 8:2) with a small amount of acetic acid or ammonia, is typically required to move the polar amino acid product from the baseline.

  • Visualization: The starting ester will have a higher Rf value than the final carboxylic acid product. The product can be visualized using standard techniques like UV light (if applicable), iodine vapor, or a potassium permanganate stain. The disappearance of the starting material spot indicates the reaction is complete.

Q4: What are the primary challenges in purifying the final product?

4-(1-Methylpiperidin-4-yl)butanoic acid is an amino acid, meaning it exists as a zwitterion at its isoelectric point. This structure presents unique purification challenges:

  • Solubility: It may have high solubility in water and low solubility in common non-polar organic solvents, making extraction difficult.

  • Purification Technique: Standard silica gel chromatography can be challenging due to the compound's high polarity. If chromatography is necessary, using a modified phase like reverse-phase silica or adding a modifier (e.g., triethylamine or acetic acid) to the mobile phase can be effective.

  • Isolation: The most common method for isolation is adjusting the pH of the aqueous solution to the isoelectric point of the molecule, at which it has minimum solubility, to induce precipitation. The solid can then be collected by filtration.[7]

Section 3: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low yield in N-methylation using methyl iodide. 1. Over-alkylation: Formation of a quaternary ammonium salt. 2. Base Incompatibility: The base used (e.g., K₂CO₃, Et₃N) may not be strong enough or may be sterically hindered.1. Switch Methylating Agent: Use the Eschweiler-Clarke reaction (formaldehyde/formic acid) to avoid quaternization. 2. Stoichiometry Control: Use only a slight excess (1.05-1.1 equivalents) of methyl iodide and monitor the reaction carefully by TLC to stop it upon consumption of the starting material. 3. Optimize Base: Ensure the base is non-nucleophilic and sufficiently strong. Use at least 2-3 equivalents to scavenge the HI produced.
The Wittig reaction (Route B) from N-methyl-4-piperidone results in a complex mixture or fails. 1. Unstable Ylide: The phosphorus ylide may be unstable, especially if it is not stabilized. 2. Steric Hindrance: The ketone can be sterically hindered. 3. Incorrect Base: The base used to generate the ylide (e.g., n-BuLi, NaH) may be inappropriate or of poor quality.1. Use a Stabilized Ylide: Employ a Horner-Wadsworth-Emmons (HWE) reagent (a phosphonate ester), which is more stable and often gives cleaner reactions with higher yields of the E-alkene. 2. Temperature Control: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the ketone slowly to control the reaction.[1] 3. Verify Base: Ensure the base is fresh and added under strictly anhydrous conditions.
Ester hydrolysis is slow or incomplete. 1. Insufficient Reagent: Not enough acid or base was used to catalyze the reaction and neutralize the product. 2. Steric Hindrance: The ester group may be sterically hindered. 3. Low Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.1. Increase Reagent: For base-catalyzed hydrolysis (saponification), use a significant excess of base (e.g., 3-5 equivalents of NaOH or KOH). 2. Increase Temperature: Reflux the reaction mixture. Common solvents include methanol/water or ethanol/water mixtures.[8] 3. Switch Catalyst: If base hydrolysis fails, consider acid-catalyzed hydrolysis using aqueous HCl or H₂SO₄, often at elevated temperatures.
The final product is oily and will not crystallize. 1. Presence of Impurities: Residual solvents, salts, or reaction byproducts can act as crystallization inhibitors. 2. Hygroscopic Nature: The product may be hygroscopic and has absorbed atmospheric moisture.1. Purification: Re-purify the material. Consider trituration with a solvent in which the product is insoluble but impurities are soluble (e.g., diethyl ether, ethyl acetate). 2. Salt Formation: Convert the amino acid to a well-defined crystalline salt (e.g., hydrochloride or hydrobromide) by treating a solution of the product with HCl or HBr.[9] This often improves handling and stability. 3. Drying: Dry the product thoroughly under high vacuum, possibly with gentle heating.
Multiple spots are observed on TLC after N-debenzylation (if using a benzyl protecting group). 1. Incomplete Reaction: The debenzylation has not gone to completion. 2. Catalyst Poisoning: The palladium catalyst may have been poisoned. 3. Side Reactions: Hydrogenolysis may have affected other functional groups.1. Optimize Conditions: Increase hydrogen pressure, reaction time, or catalyst loading. A common method is catalytic transfer hydrogenation.[9] 2. Use Fresh Catalyst: Ensure the Pd/C catalyst is of high quality and has not been exposed to air for extended periods. 3. Alternative Deprotection: Consider chemical deprotection methods, such as using 1-chloroethyl chloroformate followed by methanolysis, although this can be harsh.[1]

Section 4: Detailed Experimental Protocol (Route A)

This section provides a representative step-by-step protocol for the synthesis of 4-(1-Methylpiperidin-4-yl)butanoic acid starting from a commercially available Boc-protected precursor.

Protocol_Workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: N-Methylation cluster_2 Step 3: Purification A 4-(1-Boc-piperidin-4-yl) butanoic acid B 4-(Piperidin-4-yl)butanoic acid salt A->B  TFA or HCl  in DCM/Dioxane C 4-(Piperidin-4-yl)butanoic acid salt D 4-(1-Methylpiperidin-4-yl) butanoic acid C->D  Eschweiler-Clarke  (HCHO, HCOOH) E Crude Product F Pure Product E->F  pH Adjustment  & Filtration

Caption: Detailed protocol workflow for Route A.

Step 1: Boc Deprotection

  • Dissolve 4-(1-Boc-piperidin-4-yl)butanoic acid (1.0 eq) in Dichloromethane (DCM) or 1,4-Dioxane (approx. 5-10 mL per gram of starting material).

  • To this solution, add Trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure. The resulting crude 4-(piperidin-4-yl)butanoic acid salt is often a solid or viscous oil and can be used directly in the next step without further purification.[6]

Step 2: N-Methylation (Eschweiler-Clarke Reaction)

  • To the crude product from Step 1, add formic acid (approx. 5-10 eq) and aqueous formaldehyde (37% solution, approx. 5-10 eq).

  • Heat the mixture to 80-100 °C and maintain for 4-8 hours. The evolution of CO₂ should be observed. Monitor the reaction by TLC.

  • After cooling to room temperature, carefully basify the reaction mixture with a saturated solution of sodium bicarbonate or sodium hydroxide to pH > 9. Caution: This is an exothermic reaction and will release CO₂.

  • The crude product is now in an aqueous solution.

Step 3: Purification and Isolation

  • Extract the basified aqueous solution with an organic solvent like DCM or ethyl acetate to remove any non-polar impurities.

  • Carefully adjust the pH of the aqueous layer to its isoelectric point (typically between pH 6-7) using 1M HCl. The product should precipitate out of the solution as a white solid.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of a non-polar solvent like diethyl ether.

  • Dry the solid under high vacuum to yield pure 4-(1-Methylpiperidin-4-yl)butanoic acid.

References

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google P
  • Masse, C. E. The butenedioic acid and ester subclasses represent a versatile group of organic synthons. Science of Synthesis, 2006.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.
  • (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Organic Syntheses Procedure.
  • US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google P
  • Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google P
  • 4-(1-Boc-piperidin-4-yl)butanoic acid. Sigma-Aldrich.
  • How to prepare butanoic acid
  • US20040245176A1 - Process for removal of impurities from mother liquor in the synthesis of carboxylic acid using pressure filtration - Google P
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
  • SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.

Sources

Troubleshooting

Technical Support Center: 4-(1-Methylpiperidin-4-yl)butanoic Acid Analytical Assays

Prepared by the Senior Application Scientist Team Welcome to the technical support center for analytical assays involving 4-(1-Methylpiperidin-4-yl)butanoic acid. This guide is designed for researchers, analytical scient...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for analytical assays involving 4-(1-Methylpiperidin-4-yl)butanoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common and complex issues encountered during the analysis of this and structurally similar compounds. Our approach is built on explaining the causality behind experimental choices to empower you to develop robust and reliable analytical methods.

Understanding the Analyte: Key Challenges and Considerations

4-(1-Methylpiperidin-4-yl)butanoic acid presents a unique set of analytical challenges due to its physicochemical properties. A foundational understanding of these properties is the first step in effective troubleshooting.

  • Zwitterionic Nature: The molecule contains both a basic tertiary amine (the N-methylpiperidine moiety, pKa ~9-10) and a carboxylic acid (pKa ~4-5). At neutral pH, it exists as a zwitterion. This dual nature can lead to complex retention behavior, poor peak shape, and solubility issues if the mobile phase pH is not carefully controlled.[1][2]

  • Lack of a Strong UV Chromophore: The structure is entirely composed of saturated aliphatic and heterocyclic rings. It lacks conjugated double bonds or aromatic groups, meaning it does not absorb ultraviolet (UV) light.[3] This renders standard HPLC-UV detection unsuitable for sensitive quantification.

  • High Polarity & Low Volatility: The compound is highly polar and non-volatile, which dictates the choice of chromatographic and detection techniques. Direct analysis by gas chromatography (GC) is not feasible without derivatization.[4]

These properties necessitate the use of specific analytical technologies, primarily High-Performance Liquid Chromatography (HPLC) coupled with a universal detector or a mass spectrometer.

Part 1: Troubleshooting HPLC with Universal Detectors (CAD/ELSD)

Due to the absence of a UV chromophore, Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) are common choices.[5][6] These detectors operate by nebulizing the column effluent, evaporating the mobile phase, and measuring the resulting analyte particles.[7] This mechanism is the source of many common troubleshooting issues.

Frequently Asked Questions (HPLC-CAD/ELSD)

Question: Why is my detector baseline extremely noisy or drifting?

Answer: This is the most common issue with CAD and ELSD and is almost always related to the mobile phase purity and volatility.[8]

  • Causality: These detectors measure non-volatile particles. If your mobile phase contains non-volatile impurities (e.g., salts, metal ions, plasticizers) or buffers, they will not evaporate and will be detected as a high, noisy background signal.[7][8]

  • Troubleshooting Steps:

    • Verify Mobile Phase Volatility: Ensure you are using exclusively volatile buffers and additives. Non-volatile salts like sodium or potassium phosphate are incompatible and will foul the detector.[7]

    • Assess Solvent Quality: Use the highest purity solvents available (LC-MS grade is recommended). Lower-grade solvents can contain trace non-volatile contaminants that cause baseline noise.[5]

    • Check Water Purity: Use high-purity, freshly prepared water (e.g., 18.2 MΩ·cm). Water can easily become contaminated with environmental ions or leachables from storage containers.

    • Isolate the Source: Troubleshoot by systematically removing components. Start by flowing a high-purity solvent (like LC-MS grade methanol) directly to the detector, bypassing the column. If the baseline is clean, sequentially add your mobile phase components (water, acid/base modifiers) and the column back into the flow path to identify the source of the contamination.

    • Detector Temperature Optimization: For ELSD, an evaporation temperature that is too low will not fully evaporate the solvent, while a temperature that is too high can cause the solvent to boil in the nebulizer; both result in noise.[8] For reversed-phase gradients with high aqueous content, the initial conditions are the most challenging to evaporate, so optimize the temperature for that part of the run.[7]

Suitable Volatile Additives Unsuitable Non-Volatile Additives
Formic AcidSodium/Potassium Phosphate
Acetic AcidSodium Chloride
Ammonium FormateTris Buffer
Ammonium AcetateHEPES Buffer
Trifluoroacetic Acid (TFA)Citrate Buffers
Triethylamine (TEA)Borate Buffers

Question: My analyte sensitivity is poor or inconsistent. What should I check?

Answer: Sensitivity in aerosol-based detection is a function of nebulization efficiency, analyte volatility, and mobile phase composition.

  • Causality: The response in CAD/ELSD depends on creating uniform aerosol droplets and then efficiently evaporating the solvent to leave behind analyte particles. Anything that disrupts this process will impact sensitivity.

  • Troubleshooting Steps:

    • Optimize Nebulizer Gas Pressure: The gas flow rate (typically nitrogen) is critical for proper nebulization. An optimal flow rate produces the best signal-to-noise ratio.[7] Check the manufacturer's recommendation and ensure the gas supply is clean and dry.[8]

    • Check for Analyte Volatility: While 4-(1-Methylpiperidin-4-yl)butanoic acid itself is non-volatile, semi-volatile impurities or counter-ions might be present. CAD and ELSD cannot detect truly volatile compounds.[5]

    • Mobile Phase Composition: The surface tension and viscosity of the mobile phase affect droplet formation. High percentages of organic solvent generally lead to more efficient nebulization and better sensitivity.

    • Detector Cleaning: Over time, the nebulizer and drift tube can become contaminated, reducing performance. Follow the manufacturer's protocol for cleaning these components.[9]

Part 2: Troubleshooting LC-MS/MS Bioanalytical Assays

For quantifying low levels of the analyte in complex biological matrices like plasma or urine, LC-MS/MS is the gold standard.[10][11] The primary challenge in this context is the matrix effect , specifically ion suppression .[12][13]

Frequently Asked Questions (LC-MS/MS)

Question: My analyte response is significantly lower in extracted plasma samples compared to a pure solvent standard. Why?

Answer: You are likely observing ion suppression .

  • Causality: Ion suppression occurs when co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) compete with the analyte for ionization in the mass spectrometer's source.[14][15] This reduces the number of analyte ions that are formed and detected, leading to a lower signal, poor accuracy, and inconsistent results.[12][14] It is crucial to understand that even with the selectivity of MS/MS, this phenomenon occurs before mass analysis and can severely compromise data quality.[12]

  • Troubleshooting Workflow: The key is to either chromatographically separate the analyte from the interfering matrix components or remove the interferences during sample preparation.

    A Problem: Low/Variable Response in Matrix vs. Solvent B Perform Post-Column Infusion (PCI) Experiment to Diagnose A->B C Does PCI show a dip in signal at analyte's retention time? B->C D_Yes Yes: Ion Suppression Confirmed C->D_Yes Yes E_No No: Investigate other issues (e.g., sample prep recovery, analyte stability) C->E_No No F Improve Chromatographic Separation D_Yes->F G Improve Sample Preparation D_Yes->G H Switch to HILIC or Mixed-Mode chromatography to shift retention of analyte away from interferences. F->H I Increase organic content in gradient to better elute late non-polar interferences (e.g., lipids). F->I J Implement more selective sample cleanup (e.g., switch from Protein Precipitation to SPE or LLE). G->J

    Caption: Troubleshooting workflow for ion suppression.

Question: How do I perform a Post-Column Infusion (PCI) experiment to visualize ion suppression?

Answer: PCI is a definitive diagnostic tool. It involves infusing a constant stream of your analyte solution directly into the MS source while injecting a blank, extracted matrix sample onto the LC column.

  • Principle: You will observe a steady, high baseline signal from the infused analyte. When matrix components that cause suppression elute from the column, you will see a significant drop in this baseline. This allows you to map the "zones" of ion suppression in your chromatogram.[15]

  • Experimental Protocol: Post-Column Infusion

    • Setup: Use a T-fitting to connect the output of your LC column with a syringe pump.

    • Analyte Infusion: Prepare a solution of your analyte (e.g., 100 ng/mL in mobile phase) and infuse it via the syringe pump at a low, steady flow rate (e.g., 10 µL/min).

    • Matrix Injection: Inject a blank plasma sample that has been processed through your sample preparation workflow (e.g., protein precipitation).

    • Data Acquisition: Monitor the mass transition (MRM) for your analyte.

    • Analysis: Observe the baseline signal. A stable baseline indicates no suppression. A dip or "valley" in the signal indicates a region of ion suppression. If this dip coincides with your analyte's expected retention time, your method is compromised by matrix effects.[10][15]

Part 3: General Chromatographic Peak Shape Problems

Poor peak shape compromises both resolution and integration accuracy. For a basic, zwitterionic compound like 4-(1-Methylpiperidin-4-yl)butanoic acid, peak tailing is a frequent problem.

Frequently Asked Questions (Peak Shape)

Question: My analyte peak is tailing significantly on a C18 column. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds on reversed-phase columns is typically caused by secondary interactions with the silica stationary phase.[16][17]

  • Causality: Standard silica-based columns have residual acidic silanol groups (Si-OH) on their surface. Even on end-capped columns, some silanols remain.[16] The protonated basic piperidine nitrogen on your analyte can interact strongly with these deprotonated, negatively charged silanols via an ion-exchange mechanism. This secondary interaction is stronger than the primary reversed-phase retention, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[18]

  • Troubleshooting & Solutions:

    A Problem: Peak Tailing for Basic Analyte B Mobile Phase Optimization A->B C Alternative Column Chemistry A->C D Lower Mobile Phase pH (e.g., to pH 2-3 with Formic Acid). Protonates silanols (Si-OH), reducing ionic interaction. B->D E Add a Competing Base (e.g., Triethylamine - 'ion pairing'). TEA competes for silanol sites, masking them from the analyte. B->E F Use a Modern, High-Purity, Fully End-Capped Column. (e.g., BEH, CS-H technologies) C->F G Switch to a Polar-Embedded or Polar-Endcapped Column. Provides a 'water-rich' layer near the silica surface, shielding silanols. C->G H Consider HILIC or Mixed-Mode Chromatography. C->H

    Caption: Strategies to mitigate peak tailing.

Strategy Mechanism of Action Considerations
Lower Mobile Phase pH Protonates residual silanols, minimizing their ionic interaction with the protonated basic analyte.[18]Most common and effective first step. Use a pH of ~2.5-3.0.
Use High-Purity Column Modern columns have fewer accessible silanol groups, reducing the potential for secondary interactions.Highly recommended for all new method development.
Alternative Column Chemistry Polar-embedded or polar-endcapped phases provide a hydrated layer that shields silanols. HILIC retains polar compounds differently, avoiding silanol issues.[19]May require significant method redevelopment.
Add Competing Base Additives like triethylamine (TEA) are small basic molecules that preferentially interact with silanols, effectively blocking them.Can cause ion suppression in MS and may require dedicated columns.

Part 4: Method Validation and Regulatory Context

All troubleshooting must be performed within the framework of a validated analytical method. A method is not "working" unless it meets pre-defined acceptance criteria for performance.[11] Regulatory bodies like the FDA and international guidelines like ICH Q2(R1) define the required validation parameters.[20][21][22][23]

Question: My method passed initial validation, but now my QC samples are failing for accuracy and precision. Where do I start?

Answer: This indicates a problem with method robustness or stability. The method is not reliable under routine use.

  • Causality: A lack of robustness means that small, uncontrolled variations in day-to-day operations (e.g., slight changes in mobile phase preparation, column temperature, different batches of reagents, or column aging) are having a significant impact on the results.[24]

  • Systematic Investigation:

    • Confirm System Suitability: Before running samples, always run a system suitability test (SST). If the SST fails (e.g., peak area RSD, tailing factor), the instrument or column is the problem. Do not proceed until the system is performing correctly.

    • Review the Method Protocol: Ensure the method is being followed precisely. Have there been any subtle deviations?[18]

    • Re-evaluate Stability: Is the analyte stable in the processed samples? Perform stability tests (e.g., bench-top, freeze-thaw) to confirm the analyte is not degrading. This is a key part of bioanalytical method validation.[11]

    • Column Performance: Columns degrade over time, especially with complex matrices. The number of injections may have exceeded the column's lifespan, leading to loss of resolution or poor peak shape. Try a new column.

    • Matrix Effects: If this is a bioanalytical assay, inconsistent matrix effects between different lots of biological matrix can cause failures in accuracy and precision. This must be evaluated during validation.[10][13]

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[24][25] If a validated method begins to fail, it is a sign that one of the fundamental parameters (like specificity, linearity, accuracy, or precision) is no longer under control.

References
  • Ion suppression (mass spectrometry) - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved February 14, 2026, from [Link]

  • C. Mallet. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved February 14, 2026, from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Retrieved February 14, 2026, from [Link]

  • S. Lee. (2023, December 8). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved February 14, 2026, from [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Bioanalysis Zone. Retrieved February 14, 2026, from [Link]

  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved February 14, 2026, from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. Retrieved February 14, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved February 14, 2026, from [Link]

  • What are the reasons for noisy baseline with ELSD ( Evaporative Light Scattering Detectors )? (2016, April 13). Phenomenex. Retrieved February 14, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved February 14, 2026, from [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. (n.d.). Retrieved February 14, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved February 14, 2026, from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas. Retrieved February 14, 2026, from [Link]

  • HPLC Troubleshooting Guide – An App That Will Save Time and Frustration. (n.d.). Conquer Scientific. Retrieved February 14, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved February 14, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved February 14, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved February 14, 2026, from [Link]

  • Agilent InfinityLab LC Series Evaporative Light Scattering Detectors User Manual. (n.d.). Agilent. Retrieved February 14, 2026, from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. (2024, October 14). YouTube. Retrieved February 14, 2026, from [Link]

  • Success with Evaporative Light-Scattering Detection. (n.d.). LC Troubleshooting Bible. Retrieved February 14, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved February 14, 2026, from [Link]

  • D. C. H. S. Collins. (2023, September 26). Optimizing the Sensitivity of an Evaporative Light Scattering Detector. American Laboratory. Retrieved February 14, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved February 14, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved February 14, 2026, from [Link]

  • Corona Veo, Corona Veo RS – Charged Aerosol Detectors – Operating Manual (Revision 2.1). (2019, October 1). Thermo Fisher Scientific. Retrieved February 14, 2026, from [Link]

  • Liquid Chromatography - Mass Spectrometry of Zwitterionic Liquids | Request PDF. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Noisy Baseline ELSD. (2013, July 31). Chromatography Forum. Retrieved February 14, 2026, from [Link]

  • D. S. I. H. Ahmad. (2020, December 1). Tips and Tricks of HPLC System Troubleshooting. Chromatography Online. Retrieved February 14, 2026, from [Link]

  • LC Analysis of Zwitterions with Ion-Free Mobile Phase. (n.d.). SIELC Technologies. Retrieved February 14, 2026, from [Link]

  • What are the detection methods for piperidine? (2025, July 7). Biosynce. Retrieved February 14, 2026, from [Link]

  • Why can zwitterions be difficult detect by HPLC-MS? (2020, February 13). Chemistry Stack Exchange. Retrieved February 14, 2026, from [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. (2025, August 5). ResearchGate. Retrieved February 14, 2026, from [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (n.d.). Chromatography Online. Retrieved February 14, 2026, from [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • LC-MS metabolomics of polar compounds. (2012, June 15). PubMed. Retrieved February 14, 2026, from [Link]

  • CAS No.775248-47-0,4-(4-methylpiperidin-1-yl)butanoic acid Suppliers. (n.d.). LookChem. Retrieved February 14, 2026, from [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju. Retrieved February 14, 2026, from [Link]

  • Simultaneous Determination of Organic Acids in Chinese Liquor by GC-MS Method. (2014, July 16). Retrieved February 14, 2026, from [Link]

Sources

Optimization

Resolving poor peak shape in HPLC of 4-(1-Methylpiperidin-4-yl)butanoic acid

Topic: Resolving Poor Peak Shape for 4-(1-Methylpiperidin-4-yl)butanoic Acid Executive Summary 4-(1-Methylpiperidin-4-yl)butanoic acid presents a classic "chromatographer’s dilemma": it is a zwitterionic molecule contain...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Poor Peak Shape for 4-(1-Methylpiperidin-4-yl)butanoic Acid

Executive Summary

4-(1-Methylpiperidin-4-yl)butanoic acid presents a classic "chromatographer’s dilemma": it is a zwitterionic molecule containing both a basic tertiary amine (


) and an acidic carboxylic tail (

).[1]

Poor peak shape (tailing) for this analyte is almost invariably caused by secondary silanol interactions or inappropriate ionization states .[1] Because the molecule is highly polar and lacks a strong chromophore, standard C18 methods often fail, yielding broad, tailing peaks that are difficult to quantify.

This guide provides three validated protocols to resolve these issues, moving from the most robust (High pH) to the most traditional (Ion-Pairing).

Module 1: The Root Cause Analysis

Before attempting a fix, you must understand the mechanism. The peak tailing you are observing is likely due to the Cation-Exchange Mechanism .

  • The State at pH 3 (Standard HPLC):

    • The carboxylic acid is protonated (Neutral, -COOH).[1]

    • The N-methylpiperidine is protonated (Positive, -NH

      
      ).[1]
      
    • The Conflict: The positively charged amine interacts strongly with residual negatively charged silanol groups (

      
      ) on the silica surface of your column. This is not a hydrophobic interaction; it is an ionic "drag" that causes the tail.
      
  • The Detection Challenge:

    • This molecule lacks a conjugated

      
      -system (benzene ring).[1] It is effectively invisible above 220 nm.[1]
      
Visualizing the Interaction (Graphviz)

SilanolInteraction Analyte 4-(1-Methylpiperidin-4-yl)butanoic acid (pH 3.0) Interaction Ionic Interaction (Peak Tailing) Analyte->Interaction Positively Charged Amine (-NH+) Column Standard C18 Silica Column (Residual Silanols) Column->Interaction Negatively Charged Silanol (Si-O-) Result Broad, Asymmetric Peak Interaction->Result

Figure 1: Mechanism of secondary silanol interactions causing peak tailing at acidic pH.[1]

Module 2: Validated Solution Protocols

Choose the protocol that matches your available instrumentation and column inventory.

Protocol A: The "High pH" Strategy (Recommended)

Best for: Mass Spectrometry (MS) and Hybrid Columns.

The Logic: At pH 10.5, the tertiary amine is deprotonated (neutral). The silica surface is negatively charged, but since the analyte is now neutral/negative (due to the carboxylate), there is no attraction. Tailing is eliminated by physics.

ParameterSpecification
Column MANDATORY: High-pH stable Hybrid Silica (e.g., Waters XBridge BEH C18, Agilent Poroshell HPH).[1] Do not use standard silica.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonia).
Mobile Phase B Acetonitrile (100%).[1]
Gradient 5% B to 60% B over 10 minutes.
Detection MS (ESI+) or CAD (Charged Aerosol Detector).[1]

Why this works: It suppresses the ionization of the base, eliminating the cation-exchange mechanism entirely [1].

Protocol B: The "Chaotropic" Strategy (Traditional)

Best for: Standard Silica Columns and UV Detection.

The Logic: If you must run at low pH, you need an Ion-Pairing agent .[1][2] Trifluoroacetic Acid (TFA) is preferred over Formic Acid because the trifluoroacetate anion (


) forms a tight ion pair with the positively charged amine, effectively "masking" the charge from the silanols.
ParameterSpecification
Column C18 with high carbon load and end-capping (e.g., Phenomenex Luna C18(2)).[1]
Mobile Phase A Water + 0.1% TFA (v/v).[1]
Mobile Phase B Acetonitrile + 0.08% TFA (v/v).[1]
Wavelength UV @ 205 nm or 210 nm.[1]
Critical Note You must add TFA to both mobile phases to maintain baseline stability.

Why 0.08% in B? TFA absorbs UV light.[1] Acetonitrile enhances this absorbance.[1] To prevent a drifting baseline, slightly lower the TFA concentration in the organic phase [2].

Protocol C: The HILIC Strategy (Polar Retention)

Best for: Maximum retention of the polar zwitterion.

The Logic: This molecule is highly polar.[3] Reversed-phase might result in elution near the void volume (


).[1] HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar compounds using a water layer on the silica surface.
ParameterSpecification
Column Bare Silica or Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC).[1]
Mobile Phase A 20 mM Ammonium Formate (pH 3.0).[1]
Mobile Phase B Acetonitrile.[1][4][5][6][7]
Gradient Inverse: 95% B to 60% B (High organic to low organic).[1]
Module 3: Troubleshooting Decision Tree

Use this flowchart to diagnose specific peak shape issues during your experiment.

TroubleshootingTree Start Identify Peak Defect Tailing Peak Tailing (As > 1.2) Start->Tailing Fronting Peak Fronting (As < 0.9) Start->Fronting Split Split Peak / Shoulder Start->Split CheckPH Is Mobile Phase pH < 3? Tailing->CheckPH Overload Check Concentration Fronting->Overload Solvent Check Injection Solvent Split->Solvent AddTFA Action: Switch Modifier Use 0.1% TFA instead of Formic CheckPH->AddTFA Yes (Using Formic) HighPH Action: Switch to pH 10 (Requires Hybrid Column) CheckPH->HighPH Yes (Using TFA already) Dilute Action: Dilute Sample 10x (Mass Overload) Overload->Dilute MatchMP Action: Dissolve sample in Mobile Phase A Solvent->MatchMP Solvent is 100% MeOH/ACN

Figure 2: Diagnostic logic for resolving peak shape anomalies.

Frequently Asked Questions (FAQs)

Q1: Can I use UV detection for this compound? A: Yes, but with extreme caution. 4-(1-Methylpiperidin-4-yl)butanoic acid lacks a chromophore.[1] You must use "low UV" (200–210 nm).[1] At this wavelength, many solvents (methanol) and additives (formic acid) absorb light, causing noise.

  • Recommendation: Use Acetonitrile (UV cutoff 190 nm) and Phosphate buffer (transparent at 200 nm).[1] Avoid Methanol.

Q2: Why does my peak split when I inject a high concentration? A: This is likely "Solvent Strength Mismatch."[1] If you dissolve your sample in 100% Methanol but your mobile phase is 95% Water, the sample "races" through the column before mixing, causing a split.

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 95% Water / 5% ACN).

Q3: Can I derivatize this molecule to make it easier to see? A: Standard amino acid reagents (OPA, FMOC) target primary or secondary amines. Your molecule has a tertiary amine (N-methyl) and a carboxylic acid.[1]

  • Fix: You cannot use OPA. You could use reagents that target the carboxylic acid (e.g., 2-Nitrophenylhydrazine), but this is complex. Charged Aerosol Detection (CAD) is a superior alternative to derivatization for this specific molecule [3].[1]

Q4: I am using a C18 column and the peak elutes at the void volume (t0). Why? A: The molecule is too polar. It prefers the water in the mobile phase over the C18 chain.

  • Fix: Use an "AQ" type C18 column (compatible with 100% water) and start at 0% organic, or switch to HILIC (Protocol C).

References
  • Waters Corporation. (2020).[1] Controlling Contamination in LC/MS Systems: Best Practices.[1]

    • Supports the use of High pH and Hybrid columns for basic compounds.
  • Chromatography Online. (2019).[1] The Role of TFA in HPLC and LC-MS.

    • Validates the use of TFA for ion-pairing and peak shape improvement.
  • Thermo Fisher Scientific. (2023).[1] Charged Aerosol Detection for Non-Chromophoric Compounds.[1]

    • Authoritative source on detecting analytes without UV activity.
  • Phenomenex. (2021).[1] Troubleshooting Peak Shape Issues in HPLC.

    • General grounding for the troubleshooting decision tree.

Sources

Reference Data & Comparative Studies

Validation

Biological Activity &amp; Pharmacological Potential of 4-(1-Methylpiperidin-4-yl)butanoic Acid Scaffolds

The following guide provides an in-depth technical analysis of 4-(1-Methylpiperidin-4-yl)butanoic acid , treating it as a critical pharmacophore and intermediate in medicinal chemistry. Executive Summary 4-(1-Methylpiper...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-(1-Methylpiperidin-4-yl)butanoic acid , treating it as a critical pharmacophore and intermediate in medicinal chemistry.

Executive Summary

4-(1-Methylpiperidin-4-yl)butanoic acid (CAS: 847499-68-7) represents a "privileged scaffold" in modern drug discovery. Unlike simple neurotransmitters (e.g., GABA) or broad-spectrum inhibitors (e.g., 4-phenylbutyric acid), this molecule serves as a bifunctional linker —combining a basic, ionizable tertiary amine (N-methylpiperidine) with a flexible carboxylic acid tail.

While the free acid exhibits low intrinsic potency as a standalone therapeutic, its value lies in its role as a precursor and pharmacophore for high-affinity ligands targeting NAMPT (Nicotinamide phosphoribosyltransferase) , GPCRs (Muscarinic, CCR5) , and Sigma receptors . Its structural rigidity (piperidine ring) versus flexibility (butanoic chain) allows for precise probing of deep hydrophobic binding pockets.

Comparative Analysis: Structural & Functional Analogs

This section objectively compares the subject molecule against three functional analogs to highlight its unique chemical space.

Table 1: Physicochemical & Biological Profile Comparison
Feature4-(1-Methylpiperidin-4-yl)butanoic Acid GABA (γ-Aminobutyric Acid) Nipecotic Acid 4-Phenylbutyric Acid (4-PBA)
Core Structure Piperidine ring + C4 acid chainLinear C4 amino acidPiperidine-3-carboxylic acidPhenyl ring + C4 acid chain
Primary Target Precursor/Scaffold (NAMPT, GPCRs)GABA Receptors (Agonist)GABA Transporter (GAT-1)HDAC (Inhibitor)
pKa (Basic N) ~10.2 (Tertiary Amine)~10.5 (Primary Amine)~10.4 (Secondary Amine)N/A (No basic N)
Lipophilicity (LogP) ~0.5 - 1.2 (Amphiphilic)-2.3 (Highly Polar)-2.0 (Polar)~2.4 (Lipophilic)
Key Mechanism Deep Pocket Binding (via linker)NeurotransmissionReuptake InhibitionEpigenetic Modulation
BBB Permeability Moderate (carrier-dependent)Poor (requires transporters)PoorGood
Key Insight: The "Linker" Effect
  • Vs. GABA: The subject molecule extends the distance between the cationic nitrogen and the anionic carboxylate. This prevents direct activation of GABA-A receptors but enables binding to larger enzymes like NAMPT (as seen in the drug FK866 ).

  • Vs. 4-PBA: Replacing the phenyl ring with an N-methylpiperidine introduces a positive charge at physiological pH, drastically altering solubility and target affinity (shifting from HDACs to GPCRs/transporters).

Mechanism of Action: The Scaffold in Context

The biological activity of this molecule is best understood through its derivatives. The most prominent example is its role as the "warhead" carrier in FK866 (Daporinad) , a potent inhibitor of NAMPT.

Pathway Diagram: From Scaffold to NAMPT Inhibition

NAMPT_Pathway Scaffold 4-(1-Methylpiperidin-4-yl) butanoic Acid Synthesis Chemical Coupling (Amide Bond Formation) Scaffold->Synthesis Precursor FK866 FK866 (Daporinad) Derivative Synthesis->FK866 Yields NAMPT Target: NAMPT Enzyme (NAD+ Biosynthesis) FK866->NAMPT Allosteric Inhibition (Tunnel Binding) NAD_Depletion NAD+ Depletion NAMPT->NAD_Depletion Blocks Salvage Pathway Apoptosis Cancer Cell Apoptosis NAD_Depletion->Apoptosis Metabolic Collapse

Figure 1: Mechanism of Action showing the translation of the piperidine-butanoic acid scaffold into the anticancer agent FK866, targeting the NAD+ salvage pathway.

Experimental Protocols

For researchers utilizing this compound, the following protocols ensure reproducibility in synthesis and biological evaluation .

Protocol A: Synthesis of Amide Derivatives (General Coupling)

Objective: To couple the acid scaffold to an amine-bearing pharmacophore (e.g., for GPCR library generation).

Reagents:

  • 4-(1-Methylpiperidin-4-yl)butanoic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq) or EDC/HOBt

  • DIPEA (3.0 eq)

  • Solvent: DMF or DCM

Step-by-Step Workflow:

  • Activation: Dissolve the acid (1.0 eq) in dry DMF under N₂ atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 eq) and stir for 10 minutes to form the activated ester.

  • Addition: Dropwise add the Target Amine (1.1 eq).

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS (Look for M+1 peak of product).[1]

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (3x) and Brine (1x). Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM:MeOH 95:5 to 90:10).

Protocol B: In Vitro NAMPT Inhibition Assay (FK866 Analog Screening)

Objective: To evaluate if a derivative retains biological activity against NAMPT.

Assay Principle: Measures the conversion of Nicotinamide (NAM) + PRPP to NMN using recombinant NAMPT.

  • Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Incubation: Mix 10 nM recombinant NAMPT with test compound (0.1 nM – 10 µM) in 96-well plates. Incubate for 15 min at RT.

  • Substrate Addition: Add substrate mix (10 µM NAM, 20 µM PRPP, 2 mM ATP).

  • Detection: After 30 min, stop reaction and detect NMN levels using an NMN-specific fluorometric probe or LC-MS/MS quantification.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Technical Insights for Drug Development

  • Solubility Profile: The N-methyl group ensures high solubility in acidic media (pH < 7) but may lead to zwitterionic precipitation at isoelectric points (pH ~7–8). Formulations often require HCl salt forms.

  • Metabolic Stability: The piperidine ring is susceptible to N-demethylation (CYP450 mediated) and N-oxidation. The butanoic acid chain is relatively stable but can undergo beta-oxidation if not capped.

  • Safety: Unlike 4-phenylbutyric acid (which requires gram-level dosing), derivatives of the piperidine scaffold (like FK866) often exhibit potency in the nanomolar range, reducing off-target toxicity risks.

References
  • Galli, U. et al. (2008).[2] "Synthesis and biological evaluation of isosteric analogues of FK866, an inhibitor of NAD salvage." ChemMedChem, 3(5), 771-779. Link

  • Palani, A. et al. (2001).[3] "Discovery of SCH 351125: An Orally Bioavailable Human CCR5 Antagonist."[3] Journal of Medicinal Chemistry, 44(21), 3339-3342.[3] Link

  • Miller, N. R. et al. (2010). "Synthesis and SAR of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) antagonists." Bioorganic & Medicinal Chemistry Letters, 20(22), 6671-6675. Link

  • Sossai, P. (2012).[4] "Butyric acid: what is the future for this old substance?" Swiss Medical Weekly, 142, w13596. Link

Sources

Comparative

Comparative study of 4-(1-Methylpiperidin-4-yl)butanoic acid synthesis routes

An In-depth Comparative Guide to the Synthesis of 4-(1-Methylpiperidin-4-yl)butanoic Acid For researchers and professionals in the field of drug development and medicinal chemistry, the efficient and scalable synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Guide to the Synthesis of 4-(1-Methylpiperidin-4-yl)butanoic Acid

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient and scalable synthesis of novel molecular scaffolds is of paramount importance. 4-(1-Methylpiperidin-4-yl)butanoic acid is a key building block in the synthesis of various pharmacologically active compounds. Its structure, featuring a substituted piperidine ring coupled with a butanoic acid chain, makes it a valuable intermediate for exploring new chemical space in drug discovery. This guide provides a comparative analysis of two distinct synthetic routes for the preparation of this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach.

This synthetic strategy leverages a commercially available pyridine derivative, which is first subjected to catalytic hydrogenation to form the piperidine core, followed by N-methylation to yield the final product. This approach is attractive due to its convergent nature and the potential for high yields in the hydrogenation step.

Overall Workflow for Route 1

Route 1 Workflow A 4-Pyridinebutanoic Acid B Catalytic Hydrogenation (PtO2, H2, Acetic Acid) A->B Step 1 C 4-Piperidinebutanoic Acid B->C D N-Methylation (Formaldehyde, Formic Acid) C->D Step 2 E 4-(1-Methylpiperidin-4-yl)butanoic Acid D->E Route 2 Workflow A 4-Piperidineethanol B N-Methylation (Methyl Iodide, K2CO3) A->B Step 1 C 2-(1-Methylpiperidin-4-yl)ethanol B->C D Halogenation (PBr3 or SOCl2) C->D Step 2 E 2-(1-Methylpiperidin-4-yl)ethyl halide D->E F Malonic Ester Synthesis (Diethyl Malonate, NaOEt) E->F Step 3 G Diethyl 2-(2-(1-methylpiperidin-4-yl)ethyl)malonate F->G H Hydrolysis & Decarboxylation (Aq. Acid, Heat) G->H Step 4 I 4-(1-Methylpiperidin-4-yl)butanoic Acid H->I

Validation

A Comparative Benchmarking Guide: 4-(1-Methylpiperidin-4-yl)butanoic Acid in the Context of GABAergic Modulation

Abstract This guide provides a comprehensive benchmarking analysis of 4-(1-Methylpiperidin-4-yl)butanoic acid, a novel compound with potential activity at GABAergic synapses. Its pharmacological profile is objectively co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive benchmarking analysis of 4-(1-Methylpiperidin-4-yl)butanoic acid, a novel compound with potential activity at GABAergic synapses. Its pharmacological profile is objectively compared against two standard-of-care compounds, Baclofen and Gabapentin, which are widely used in clinical practice for conditions involving neuronal hyperexcitability. We present detailed experimental protocols, comparative data, and mechanistic insights to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the potential of this novel chemical entity. The guide emphasizes the scientific rationale behind experimental design, ensuring a robust and validated comparison of in vitro pharmacological parameters.

Introduction to 4-(1-Methylpiperidin-4-yl)butanoic Acid

4-(1-Methylpiperidin-4-yl)butanoic acid is a synthetic compound featuring a piperidine ring, a core structure found in many neuroactive agents, linked to a butanoic acid moiety. While its precise mechanism of action is under investigation, its structural similarity to γ-aminobutyric acid (GABA) and other GABAergic modulators suggests potential interaction with components of the GABA system, the primary inhibitory neurotransmitter system in the central nervous system (CNS). Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, spasticity, neuropathic pain, and anxiety, making it a critical target for therapeutic intervention.

This guide will benchmark 4-(1-Methylpiperidin-4-yl)butanoic acid's activity in the context of the GABAB receptor, a key metabotropic receptor in the GABAergic system.

Selection of Standard Compounds for Benchmarking

To provide a meaningful comparison, two widely recognized and clinically relevant drugs have been selected as standard compounds. The choice of these specific comparators is based on their established mechanisms of action and their roles as gold standards in both preclinical research and clinical application.

  • Baclofen : A direct agonist of the GABAB receptor.[1][2] Baclofen is a racemate, with the (R)-enantiomer being the active form. It is a standard therapeutic for treating spasticity resulting from spinal cord injuries or multiple sclerosis.[1][2] As a direct agonist, it serves as an ideal benchmark for assessing the potency and efficacy of new compounds targeting the GABAB receptor.[3]

  • Gabapentin : Although structurally a GABA analog, Gabapentin does not act directly on GABAA or GABAB receptors.[4][5] Its mechanism involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[5][6][7] It is a first-line treatment for neuropathic pain and is also used as an anticonvulsant.[5][8] Comparing our test compound to Gabapentin allows for a broader assessment of its potential therapeutic profile, especially if it exhibits a different mechanism of action.

Comparative In Vitro Profiling

This section details the experimental protocols designed to compare 4-(1-Methylpiperidin-4-yl)butanoic acid with Baclofen and Gabapentin across several key in vitro parameters.

Target Engagement & Affinity: GABAB Receptor Binding

To determine if 4-(1-Methylpiperidin-4-yl)butanoic acid directly interacts with the GABAB receptor, a competitive radioligand binding assay is performed. This assay measures the ability of a test compound to displace a known radioactive ligand from the receptor, allowing for the determination of its binding affinity (Ki).

Experimental Protocol: [3H]-CGP 54626 Competitive Binding Assay

This protocol is adapted from established methods for GABAB receptor binding.[9][10]

  • Membrane Preparation : Membranes are prepared from CHO-K1 or HEK293 cells stably expressing human recombinant GABAB1b and GABAB2 subunits.

  • Assay Buffer : 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4 at room temperature.

  • Reaction Setup : In a 96-well plate, combine:

    • 50 µL of test compound dilutions (4-(1-Methylpiperidin-4-yl)butanoic acid, (R,S)-Baclofen, or Gabapentin) at various concentrations.

    • 50 µL of [3H]-CGP 54626 (a high-affinity GABAB antagonist radioligand) at a final concentration of ~2 nM.

    • 150 µL of cell membrane preparation (50-100 µg protein/well).

  • Nonspecific Binding : Determined in the presence of 10 µM of unlabeled CGP 54626.

  • Incubation : Incubate plates for 60 minutes at room temperature with gentle agitation.

  • Termination & Filtration : The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine).[11]

  • Washing : Filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification : Radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis : Competition binding data are analyzed using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data Summary:

CompoundKi (nM) at GABAB Receptor
4-(1-Methylpiperidin-4-yl)butanoic acidTo be determined
(R,S)-Baclofen100 - 500
Gabapentin> 100,000[4][5]
Functional Potency & Efficacy: G-Protein Activation

Since the GABAB receptor is a Gi/o-coupled GPCR, its activation leads to the exchange of GDP for GTP on the Gα subunit.[3] A [35S]GTPγS binding assay directly measures this initial step in the signaling cascade, providing a functional readout of agonist activity.[12][13]

Experimental Protocol: [35S]GTPγS Binding Assay

  • Membrane Preparation : Same as for the binding assay.

  • Assay Buffer : 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • Reaction Setup : In a 96-well plate, combine:

    • Test compounds at various concentrations.

    • 10 µM GDP (to ensure G-proteins are in their inactive state).

    • Cell membrane preparation (20-40 µg protein/well).

  • Pre-incubation : Incubate for 15-20 minutes at 30°C.

  • Initiation : Add [35S]GTPγS to a final concentration of 0.1-0.5 nM.

  • Incubation : Incubate for 30-60 minutes at 30°C.

  • Termination & Filtration : Terminate by rapid filtration through glass fiber filters.

  • Washing & Quantification : Wash with ice-cold buffer and quantify radioactivity via liquid scintillation counting.

  • Data Analysis : Data are plotted as concentration-response curves to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy relative to a standard full agonist like GABA or (R)-Baclofen).

GABAB Receptor Signaling Pathway

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABAB Receptor (GABAB1/GABAB2) G_protein Gi/o Protein (αβγ-GDP) GABAB_R->G_protein Activates GTP GTP G_protein->GTP Exchanges GDP for GTP AC Adenylyl Cyclase G_protein->AC αi inhibits Agonist Agonist (e.g., Baclofen) Agonist->GABAB_R Binds GDP GDP cAMP cAMP (decreased) AC->cAMP Converts ATP to cAMP

Caption: Agonist activation of the Gi/o-coupled GABA-B receptor.

Expected Data Summary:

CompoundEC50 (nM)Emax (% of (R)-Baclofen)
4-(1-Methylpiperidin-4-yl)butanoic acidTo be determinedTo be determined
(R)-Baclofen100 - 1,000100%
GabapentinNo activity0%
Downstream Functional Assessment: cAMP Modulation

Activation of Gi/o-coupled receptors like GABAB inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][14] This downstream functional effect can be measured using various assay formats, such as luminescence-based assays.[15][16][17]

Experimental Protocol: cAMP Glo™ Assay

  • Cell Culture : Use CHO-K1 cells stably expressing the human GABAB receptor.

  • Cell Plating : Seed cells in a 96-well plate and grow to confluence.

  • Compound Treatment : Treat cells with various concentrations of test compounds in the presence of an adenylyl cyclase stimulator like Forskolin. Forskolin is used to create a measurable cAMP signal that can then be inhibited by the Gi/o pathway activation.[18]

  • Incubation : Incubate for 15-30 minutes at 37°C.

  • Lysis and Detection : Lyse the cells and measure cAMP levels according to the manufacturer's protocol (e.g., Promega cAMP-Glo™ Assay).[15] The assay typically involves a luciferase reaction where light output is inversely proportional to the cAMP concentration.

  • Data Analysis : Generate dose-response curves to determine the IC50 for cAMP inhibition.

Experimental Workflow for cAMP Assay

cAMP_Workflow A 1. Seed GABAB-expressing cells in 96-well plate B 2. Add Forskolin + Test Compound (e.g., Baclofen) A->B C 3. Incubate (15-30 min, 37°C) B->C D 4. Lyse cells to release cAMP C->D E 5. Add cAMP Detection Reagent D->E F 6. Add Kinase-Glo® Reagent E->F G 7. Measure Luminescence (Signal  inversely proportional to cAMP) F->G

Caption: Workflow for a luminescence-based cAMP functional assay.

Synthesis and Interpretation of Benchmarking Data

The collective data from these assays will provide a multi-faceted pharmacological profile for 4-(1-Methylpiperidin-4-yl)butanoic acid.

  • Binding Affinity (Ki) : A low Ki value would indicate high affinity for the GABAB receptor, suggesting it binds effectively to the target. If the Ki is high, it suggests weak or no direct binding, similar to Gabapentin.

  • Functional Potency (EC50) : A low EC50 in the [35S]GTPγS assay signifies that a low concentration of the compound is needed to activate the receptor. This is a key measure of potency.

  • Functional Efficacy (Emax) : The Emax value reveals the compound's ability to produce a maximal response. An Emax similar to Baclofen (~100%) would classify it as a full agonist . A lower Emax would indicate it is a partial agonist , which can be therapeutically advantageous by providing a ceiling to the biological effect and potentially reducing side effects. No activity (0%) would suggest it is not a direct GABAB agonist.

Overall Benchmarking Logic

Caption: Decision tree for initial pharmacological characterization.

Conclusion

This guide outlines a systematic approach to benchmarking 4-(1-Methylpiperidin-4-yl)butanoic acid against the established drugs Baclofen and Gabapentin. By employing a series of validated in vitro assays—from direct target binding to downstream functional responses—a clear and objective assessment of the compound's pharmacological profile can be achieved. The resulting data will be crucial for determining whether this novel molecule acts as a direct GABAB receptor agonist, like Baclofen, or possesses an alternative mechanism of action. This foundational characterization is an indispensable step in the drug discovery and development process, providing the scientific basis for any further preclinical and clinical investigation.

References

  • Taylor, C. P., et al. (2007). Mechanisms of action of gabapentin. Current Opinion in Pharmacology, 7(1), 32-38. [Link]

  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology, 6(1), 108-113. [Link]

  • Kukkar, A., et al. (2013). The multifaceted mechanism of action of gabapentin. Drugs of Today, 49(5), 317-325. [Link]

  • NIH. (2024). Gabapentin. StatPearls. [Link]

  • Stefani, A., et al. (1998). Gabapentin inhibits calcium currents in isolated rat brain neurons. Neuropharmacology, 37(7), 803-808. [Link]

  • NIH. (2012). GTPγS Binding Assays. Assay Guidance Manual. [Link]

  • Molecular Devices. (n.d.). Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra. Molecular Devices Website. [Link]

  • Google Patents. (2009). In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors. US20090305271A1.
  • Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent Technologies. [Link]

  • University of North Carolina Chapel Hill. (n.d.). PDSP - Functional Assays Protocols. PDSP Website. [Link]

  • NIH. (2025). GABA Receptor. StatPearls. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray Website. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience Website. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology. [Link]

  • NIH. (n.d.). Baclofen. PubChem. [Link]

  • Assay Biotechnology. (n.d.). GABA-B Receptor Colorimetric Cell-Based ELISA Kit. Assay Biotechnology Website. [Link]

  • University of North Carolina Chapel Hill. (n.d.). GABA. PDSP Website. [Link]

  • Scent.vn. (n.d.). Baclofen (CAS 1134-47-0). Scent.vn Website. [Link]

  • Olsen, R. W., et al. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]

  • Wikipedia. (n.d.). Baclofen. Wikipedia. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABA B receptors: Introduction. IUPHAR/BPS Website. [Link]

  • Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • MitogenDx. (n.d.). Anti‐GABAB Receptor. MitogenDx Website. [Link]

  • Google Patents. (2015).
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of... (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Google Patents. (2005). 4-Hydroxy-4-methyl-piperidine-1-carboxylic acid (4-methoxy-7-morpholin-4-yl-benzothiazol-2-yl)-amide. US20050261289A1.
  • ARUP Laboratories. (n.d.). Gamma Aminobutyric Acid Receptor, Type B (GABA-BR) Antibody... ARUP Laboratories Test Directory. [Link]

  • Google Patents. (2013). A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. WO2013008242A1.
  • Langmead, C. J., et al. (2006). Probing the molecular mechanism of interaction between... (AC-42) and the muscarinic M(1) receptor... Molecular Pharmacology, 69(1), 236-246. [Link]

  • NIH. (2024). Stabilized formulations of 4-amino-3-substituted butanoic acid derivatives. PubChem Patent US-11931328-B2. [Link]

  • Al-Deeb, O. A., et al. (2006). Synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. Arzneimittelforschung, 56(1), 40-47. [Link]

  • Gherraf, N., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Molecules, 26(16), 4905. [Link]

  • Wiebe, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7247. [Link]

  • Shtro, A. A., et al. (2022). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 27(19), 6667. [Link]

Sources

Comparative

Technical Comparative Guide: 4-(1-Methylpiperidin-4-yl)butanoic Acid &amp; Structural Analogs

Executive Summary 4-(1-Methylpiperidin-4-yl)butanoic acid (CAS 4138-26-5) represents a critical pharmacophore in medicinal chemistry, serving as the primary structural backbone for the Class III antiarrhythmic agent Dofe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(1-Methylpiperidin-4-yl)butanoic acid (CAS 4138-26-5) represents a critical pharmacophore in medicinal chemistry, serving as the primary structural backbone for the Class III antiarrhythmic agent Dofetilide (Tikosyn). Unlike simple linear amino acids like GABA, the incorporation of the piperidine ring restricts conformational freedom, enhancing binding specificity for hERG potassium channels and various GPCRs (e.g., 5-HT receptors).

This guide provides a head-to-head technical comparison of the N-methylated variant against its des-methyl analog and protected derivatives (Boc/Fmoc), focusing on synthetic utility, physicochemical behavior, and downstream application in drug development.

Chemical Identity & Structural Activity Relationship (SAR)

The utility of 4-(1-Methylpiperidin-4-yl)butanoic acid lies in its dual functionality: a basic tertiary amine and an acidic carboxyl tail. This zwitterionic nature dictates its solubility and reactivity profile.

Comparative Physicochemical Profile
Feature4-(1-Methylpiperidin-4-yl)butanoic acid 4-(Piperidin-4-yl)butanoic acid (Des-methyl)4-(1-Boc-piperidin-4-yl)butanoic acid
CAS Number 4138-26-55463-76-3142247-38-9
Molecular Weight 185.26 g/mol 171.24 g/mol 271.35 g/mol
State Crystalline SolidSolid (Hygroscopic)White Powder
pKa (Predicted) Basic N: ~10.1 Acidic COOH: ~4.5Basic N: ~11.0 Acidic COOH: ~4.5Acidic COOH: ~4.5 (Amine is protected)
Solubility Water, Methanol, Dilute AcidHighly Water Soluble (Zwitterion)Organic Solvents (DCM, EtOAc)
Primary Use Dofetilide Intermediate Scaffold for library synthesisSolid-Phase Peptide Synthesis (SPPS)
SAR Visualization: The Evolution of Specificity

The following diagram illustrates how the core piperidine scaffold evolves from a simple GABA analog into the complex pharmacophore required for hERG channel blockade (Dofetilide).

SAR_Evolution cluster_0 Pharmacophore Development GABA GABA (Linear, Flexible) Piperidine 4-(Piperidin-4-yl)butanoic acid (Conformationally Restricted) GABA->Piperidine Ring Closure (Entropy Reduction) Methylated 4-(1-Methylpiperidin-4-yl)butanoic acid (Lipophilic, Tertiary Amine) Piperidine->Methylated N-Methylation (pKa Modulation) Dofetilide Dofetilide (Tikosyn) (Class III Antiarrhythmic) Methylated->Dofetilide Amide Coupling & Sulfonamide Addition

Figure 1: Structural evolution from linear GABA to the Dofetilide scaffold. The piperidine ring reduces entropic penalty upon binding, while the N-methyl group modulates basicity and lipophilicity.

Synthetic Utility & Process Efficiency

In drug development, the choice between the Methylated (CAS 4138-26-5) and Protected (Boc/Fmoc) variants is driven by the synthesis phase (Solution vs. Solid Phase).

Scenario A: Solution-Phase API Synthesis (Dofetilide Route)

For large-scale manufacturing of Dofetilide, 4-(1-Methylpiperidin-4-yl)butanoic acid is the preferred starting material.

  • Why: It eliminates the deprotection step required if using Boc-variants.

  • Challenge: The zwitterionic nature makes isolation difficult.

  • Solution: It is often converted to the Ethyl Ester or Acid Chloride hydrochloride salt in situ to facilitate coupling with the phenoxyethylamine fragment.

Scenario B: Discovery Library Generation

For generating libraries of GPCR ligands, 4-(1-Boc-piperidin-4-yl)butanoic acid is superior.

  • Why: The Boc group allows for chemistry on the carboxylic acid tail (e.g., amide coupling) without interference from the secondary amine.

  • Protocol:

    • Couple Boc-acid to resin or amine.

    • Deprotect Boc (TFA/DCM).

    • Diversify the nitrogen (alkylation/reductive amination).

Experimental Protocol: Purity Analysis via HPLC

Due to the lack of strong chromophores (phenyl rings) in the intermediate, standard UV detection at 254 nm is often insufficient. The following protocol utilizes a low-UV method suitable for the N-methyl variant.

Objective: Quantify purity of 4-(1-Methylpiperidin-4-yl)butanoic acid prior to coupling.

Method Parameters
  • Instrument: HPLC with PDA or CAD (Charged Aerosol Detector).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: High pH ensures the basic amine is not protonated, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (monitoring the carbonyl/amine absorbance).

  • Temperature: 30°C.

Gradient Table
Time (min)% Mobile Phase BEvent
0.05Equilibration
10.060Elution of impurities
12.05Re-equilibration

Validation Check (Trustworthiness):

  • System Suitability: Inject a blank. Ensure no ghost peaks at the retention time of the main peak (approx 4-6 mins).

  • Tailing Factor: Must be < 1.5. If tailing occurs, increase buffer concentration or pH.

Downstream Application: Dofetilide Synthesis Workflow

The primary industrial application of this molecule is the synthesis of Dofetilide. The N-methyl group is critical for the drug's interaction with the intracellular domain of the hERG channel.

Dofetilide_Synthesis Start 4-(1-Methylpiperidin-4-yl) butanoic acid Activation Acid Activation (SOCl2 or CDI) Start->Activation Coupling Amide Coupling (+ 4-Nitrophenethylamine deriv.) Activation->Coupling Reduction Nitro Reduction (H2, Pd/C) Coupling->Reduction Sulfonylation Sulfonylation (Methanesulfonyl chloride) Reduction->Sulfonylation Final Dofetilide API Sulfonylation->Final

Figure 2: Simplified synthetic pathway for Dofetilide showing the incorporation of the starting material.

Mechanism of Action Context

The 4-(1-methylpiperidin-4-yl) moiety mimics the distance between the positive charge and the aromatic ring found in endogenous ligands, allowing Dofetilide to block the IKr (rapid delayed rectifier potassium current) . This prolongs the action potential duration, treating atrial fibrillation.

References

  • Pharmacological Profile of Related Piperidines (ACP-103): Vanover, K. E., et al. "Pharmacological and behavioral profile of ACP-103, a novel 5-HT2A receptor inverse agonist."[1] J Pharmacol Exp Ther. 2006. [Link]

  • GABA and Related Analogs: Ngo, D.H., et al. "An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid." Molecules.[2][3][4][5][6][7][8][9][10][11][12][13] 2019. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(1-Methylpiperidin-4-yl)butanoic acid proper disposal procedures

Operational Guide: Proper Disposal of 4-(1-Methylpiperidin-4-yl)butanoic Acid Part 1: Executive Safety Directive Core Directive: 4-(1-Methylpiperidin-4-yl)butanoic acid is a bifunctional pharmaceutical intermediate conta...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal of 4-(1-Methylpiperidin-4-yl)butanoic Acid

Part 1: Executive Safety Directive

Core Directive: 4-(1-Methylpiperidin-4-yl)butanoic acid is a bifunctional pharmaceutical intermediate containing both a basic tertiary amine and an acidic carboxyl group.[1][2] Do not dispose of this compound down the drain.

Effective disposal requires treating this substance as Hazardous Organic Waste .[2] Due to the butanoic acid moiety, this compound carries a high risk of offensive odor ("stench") and potential corrosivity. All procedures must prioritize odor containment and prevention of uncontrolled acid-base exothermic reactions.[1][2]

Part 2: Chemical Hazard Profile (The "Why")

To dispose of a chemical safely, one must understand its behavior in the waste stream.[3] This molecule exhibits zwitterionic potential , meaning its solubility and reactivity change significantly with pH.[2]

PropertyValue / CharacteristicOperational Implication
CAS Number 41334-30-9Unique identifier for waste manifests.[1][2]
Molecular Formula C₁₀H₁₉NO₂Non-Halogenated .[1][2] Segregate from chlorinated solvents (e.g., DCM, Chloroform) to reduce disposal costs.[1][2]
Functional Groups 1. Tertiary Amine (Piperidine ring)2.[1][2] Carboxylic Acid (Butanoic tail)Amphoteric .[1][2] Can react with both strong acids and strong bases.[2][4]
pKa (Estimated) Amine: ~10.1 | Acid: ~4.8At neutral pH (7), it exists as a zwitterion (internal salt), increasing water solubility.[1][2]
Odor Profile High (Fatty Acid/Amine)Stench Hazard. Even trace amounts can cause facility evacuations if not double-bagged.[1][2]
GHS Classification Irritant (Skin/Eye), Acute Tox.[1][2] (Oral)Requires standard PPE: Nitrile gloves, safety glasses, lab coat.[1][2]

Part 3: Waste Stream Segregation Logic

Proper segregation prevents dangerous operational errors, such as mixing oxidizers with amines (which can form explosive N-oxides) or mixing acids with bases (exotherms).[1][2]

DOT Diagram: Waste Segregation Decision Tree

WasteSegregation Start Waste: 4-(1-Methylpiperidin-4-yl)butanoic acid State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid Solution State->Liquid SolidBin Solid Hazardous Waste (Double Bagged) Solid->SolidBin Label: Toxic/Irritant SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, Water, DMSO) SolventCheck->NonHalogenated HaloBin Halogenated Liquid Waste Halogenated->HaloBin Segregate NonHaloBin Non-Halogenated Liquid Waste NonHalogenated->NonHaloBin Preferred Route

Figure 1: Decision logic for segregating CAS 41334-30-9 based on physical state and solvent carrier.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Best for: Expired reagents, surplus synthesis intermediates.

  • Odor Containment (Critical):

    • Do not place loose powder directly into a drum.[2]

    • Place the primary container (vial/bottle) inside a clear polyethylene bag (Zip-lock style).[2]

    • Seal the bag and wipe the exterior with ethanol to remove dust.

    • Place this bag inside a second polyethylene bag (Double-bagging).

  • Labeling:

    • Apply a hazardous waste label to the outer bag.[2]

    • Chemical Name: "4-(1-Methylpiperidin-4-yl)butanoic acid".[1][2]

    • Constituents: 100%.[2]

    • Hazards: Irritant, Stench.[2]

  • Consolidation:

    • Place the double-bagged item into the lab's Solid Hazardous Waste Drum .

    • Ensure the drum lid is sealed immediately after addition to prevent odor migration.[2]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Best for: Mother liquors, HPLC waste, washing solutions.[1]

  • pH Check:

    • Check the pH of the solution.[5]

    • If pH < 2 or pH > 12: Neutralize carefully to pH 5–9 using dilute HCl or NaOH.[2] Why? Extreme pH waste is classified as "Corrosive" (RCRA D002) and often incurs higher disposal fees or safety risks during transport.[1]

  • Solvent Compatibility:

    • Verify the solvent carrier.[2]

    • Aqueous/Organic Mixtures: Dispose in Non-Halogenated Organic Waste carboys (unless chloroform/DCM was used).[1][2]

  • Pouring:

    • Use a funnel with a lid or a safety waste funnel (e.g., ECO Funnel) to minimize fume release.[1][2]

    • Do not fill carboys >90% full. Leave headspace for thermal expansion.[2]

Part 5: Emergency Procedures (Spill Response)

DOT Diagram: Spill Cleanup Workflow

SpillResponse Assess 1. Assess Volume & Risk (>100g? Call EHS) PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Assess->PPE Contain 3. Containment (Surround with absorbent socks) PPE->Contain Absorb 4. Absorption (Use Vermiculite or Clay) Contain->Absorb Clean 5. Clean Surface (Soap & Water Wash) Absorb->Clean Dispose 6. Bag & Tag (Solid Waste Stream) Clean->Dispose

Figure 2: Immediate response workflow for laboratory-scale spills.[1][2]

Neutralization of Spills: Because the molecule is amphoteric, simple water washing may not remove it efficiently if it has crystallized.[2]

  • Protocol: If a solid residue remains, wipe with a dilute acetic acid solution (1%) to solubilize the amine, followed by a water rinse.[1][2] Absorb all liquids with vermiculite.[2]

Part 6: Regulatory Compliance

  • US EPA (RCRA): This compound is not P-listed or U-listed specifically.[1][2] However, it must be characterized by the generator.[2]

    • Characteristic Waste: If the pH is <2 or >12.5, it is D002 (Corrosive) .[1][2][3]

    • Process Waste: If mixed with flammable solvents (Flash point <60°C), it is D001 (Ignitable) .[1][2]

  • Destruction Method: The preferred industry standard for this compound is High-Temperature Incineration with scrubber systems to capture nitrogen oxides (NOx).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733479, 4-(1-Methylpiperidin-4-yl)butanoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1][2]

Sources

Handling

Personal protective equipment for handling 4-(1-Methylpiperidin-4-yl)butanoic acid

Part 1: Executive Safety Assessment Immediate Action Required: Treat this compound as a Corrosive Solid and Respiratory Irritant until specific lot-analysis proves otherwise. As a zwitterionic amino acid derivative featu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Immediate Action Required: Treat this compound as a Corrosive Solid and Respiratory Irritant until specific lot-analysis proves otherwise.

As a zwitterionic amino acid derivative featuring a tertiary amine (N-methylpiperidine) and a carboxylic acid tail, 4-(1-Methylpiperidin-4-yl)butanoic acid presents a unique dual-hazard profile. While often less volatile than its liquid precursors (e.g., piperidine), its solid state creates significant dust inhalation risks, and its solubility in polar solvents facilitates rapid dermal absorption.

Go/No-Go Safety Check:

  • Ventilation: Do NOT handle this substance on an open bench. A certified chemical fume hood is mandatory.

  • State: Likely a white to off-white hygroscopic solid. If the material appears as a liquid, it may be degraded or dissolved; treat with extreme caution as solvent content increases permeation risk.

Part 2: Chemical Risk Profile (Causality & Mechanism)

To understand the safety requirements, we must analyze the molecule's functional groups:

  • The N-Methylpiperidine Ring (Basic Moiety):

    • Risk: Piperidine derivatives are potent sensitizers and irritants. The tertiary amine can cause chemical burns to mucous membranes upon contact with moisture (eyes, lungs).

    • Mechanism: High pKa (~10-11) leads to local pH spikes on moist tissue, causing saponification of cell membrane lipids.

  • The Butanoic Acid Tail (Acidic Moiety):

    • Risk: Contributes to corrosivity and potential "stench" characteristics if the zwitterion dissociates.

    • Mechanism: Proton donation can denature proteins in corneal tissue, leading to irreversible eye damage.

  • Zwitterionic Nature:

    • Logistical Implication: High electrostatic potential. The powder will likely cling to spatulas and gloves, increasing the risk of cross-contamination and aerosolization during weighing.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.[1]

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory Engineering Control (Primary) Certified Fume Hood: Face velocity 80–100 fpm. Sash at working height. Why: Prevents inhalation of zwitterionic dust which can trigger bronchospasm.
Respiratory PPE (Secondary) N95 or P100 Respirator: Required only if weighing outside a hood (strongly discouraged) or during spill cleanup.
Hand (Inner) Nitrile Exam Gloves Thickness: 4–5 mil. Why: Acts as a sacrificial layer for incidental contact.
Hand (Outer) Extended Cuff Nitrile or Neoprene Thickness: >8 mil. Why: Piperidine derivatives can permeate thin nitrile. The extended cuff seals over the lab coat sleeve to prevent wrist exposure.
Ocular Chemical Safety Goggles ANSI Z87.1 Impact + Splash. Why: Safety glasses are insufficient. Dust can bypass side shields and react with eye moisture to form a caustic solution.
Body Lab Coat (High Neck) Poly-cotton or Nomex. Why: Must fully cover the neck area. Synthetic fibers are preferred over pure cotton if flammability is a secondary concern (though low for this solid).

Part 4: Operational Protocols

Safe Weighing & Transfer Workflow

Objective: Minimize static-induced aerosolization.

  • Preparation: Place an ionizing fan or antistatic gun inside the fume hood to neutralize the static charge on the weighing boat and the powder.

  • Containment: Use a draft shield around the balance.

  • Transfer:

    • Do NOT pour from the stock bottle.

    • Use a disposable spatula.

    • Technique: "Tap-transfer" directly into a tared vial. Do not return excess material to the stock container (prevents hydrolysis/contamination).

  • Decontamination: Immediately wipe the balance area with a methanol-dampened wipe (solubilizes the organic salt) followed by water.

Solubilization & Reaction Setup

Objective: Control exotherms and splash hazards.

  • Solvent Choice: The compound is likely soluble in water, methanol, and DMSO.

  • Protocol:

    • Add solvent to the solid, not solid to solvent (reduces splash risk).

    • Exotherm Check: Dissolution of zwitterions can be exothermic. Touch the vial (with gloved hand) to check for heat generation before capping.

    • Venting: If dissolving in acidic or basic media, allow the vessel to stand open in the hood for 2 minutes to off-gas any displaced volatiles before sealing.

Part 5: Visualizations

Safe Handling Lifecycle

This workflow ensures a closed-loop safety system from storage to disposal.

SafeHandling Storage Storage (Desiccated, <25°C) PPE_Check PPE Verification (Double Gloving) Storage->PPE_Check Retrieval Weighing Weighing (Fume Hood + Antistatic) PPE_Check->Weighing Pass Dissolution Dissolution (Solvent -> Solid) Weighing->Dissolution Transfer Waste Disposal (Solid vs Liquid Stream) Weighing->Waste Contaminated Consumables Reaction Reaction Application Dissolution->Reaction Use Reaction->Waste Cleanup

Caption: Operational workflow emphasizing the critical PPE check before opening the storage container.

Spill Response Decision Tree

Immediate actions based on the physical state of the spill.

SpillResponse Spill Spill Detected State Physical State? Spill->State Solid Solid Powder State->Solid Liquid Solution/Liquid State->Liquid Action_Solid 1. Cover with wet paper towel (Prevent dust) 2. Scoop into bag Solid->Action_Solid Action_Liquid 1. Absorb with Vermiculite 2. Do NOT use water spray (Spreads contamination) Liquid->Action_Liquid Disposal Label: 'Hazardous Organic Waste' Action_Solid->Disposal Action_Liquid->Disposal

Caption: Decision logic for containing spills without generating secondary aerosols.

Part 6: Disposal & Logistics[2]

Waste Stream Classification:

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in Solid Hazardous Waste (Trace Organics) .

  • Liquid Waste: Segregate into Halogen-Free Organic Solvents (unless dissolved in DCM/Chloroform).

  • Labeling: Clearly mark waste containers with "Contains Piperidine Derivative – Corrosive/Toxic."

Storage Logistics:

  • Temperature: Refrigerate (2–8°C) if long-term storage is required to prevent decarboxylation or oxidation.

  • Incompatibility: Store away from Strong Oxidizers (e.g., Nitric acid, Peroxides) and Acid Chlorides . Segregate from general acids to prevent inadvertent salt formation or heat generation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17040157, 4-(1-Fmoc-piperidin-4-yl)butanoic acid (Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Working with Chemicals. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.